3-Ethyloxetan-3-amine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
3-ethyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(6)3-7-4-5;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVLWGAKKLOPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride: Properties, Structure, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable motif. This guide provides an in-depth technical overview of 3-Ethyloxetan-3-amine hydrochloride, a key building block that combines the unique structural features of an oxetane ring with the versatile functionality of a primary amine.
This compound is of significant interest to researchers and drug development professionals as it serves as a versatile scaffold for introducing a 3,3-disubstituted oxetane group into target molecules. The presence of the strained four-membered ether ring can impart profound effects on a molecule's solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] The primary amine provides a convenient attachment point for a wide array of synthetic transformations, while its hydrochloride salt form ensures improved stability and handling characteristics. This document will elucidate the core chemical properties, structural features, plausible synthetic strategies, and critical applications of this compound, providing a comprehensive resource for its effective use in research and development.
Chemical Identity and Physicochemical Properties
The fundamental properties of a chemical reagent are critical for its appropriate handling, storage, and application in synthesis. This compound is a salt, which dictates many of its physical characteristics, such as its solid-state nature and solubility profile.
| Property | Value | Source(s) |
| CAS Number | 1379288-48-8 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| IUPAC Name | 3-Ethyloxetan-3-amine;hydrochloride | [4] |
| SMILES | CCC1(COC1)N.Cl | |
| InChI Key | HIVLWGAKKLOPFA-UHFFFAOYSA-N | [3] |
| Physical Form | Crystalline Solid / Powder | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Expert Insights: Storage and Stability
The recommended storage conditions—refrigeration under an inert atmosphere—are crucial for maintaining the integrity of the compound.[2] Amine salts can be hygroscopic, and the strained oxetane ring, while generally stable, can be susceptible to ring-opening reactions under harsh acidic or basic conditions, particularly at elevated temperatures. Storing it in a cold, dry, and oxygen-free environment minimizes the risk of degradation from atmospheric moisture and potential side reactions.
Molecular Structure and Spectroscopic Analysis
Structural Elucidation
The structure of this compound features a central, strained four-membered oxetane ring. A key feature is the quaternary carbon at the 3-position, which is covalently bonded to an ethyl group and an amino group. In its hydrochloride salt form, the lone pair of the nitrogen atom is protonated, forming an ammonium cation, with a chloride anion providing the charge balance. This ionic interaction is fundamental to its solid-state nature.
Predicted Spectroscopic Profile
While specific spectral data for this compound is often proprietary to the supplier, a robust spectroscopic profile can be predicted based on its structure. This is essential for quality control and reaction monitoring.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The two methylene groups of the oxetane ring are diastereotopic due to the chiral center and should appear as two separate multiplets, likely in the 4.0-5.0 ppm range. The protons of the ammonium group (-NH₃⁺) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the ethyl group, one for the quaternary carbon, and two for the non-equivalent methylene carbons of the oxetane ring. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.[6]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would be dominated by the molecular ion of the free base (the cation). The expected exact mass for [C₅H₁₁NO + H]⁺ would be approximately m/z 102.09.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include N-H stretching from the ammonium group (a broad band around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a characteristic C-O-C stretch for the oxetane ether linkage (around 950-1100 cm⁻¹).
Synthesis and Purification
Retrosynthetic Strategy
A logical retrosynthetic analysis simplifies the synthesis into manageable steps. The primary disconnection is the formation of the hydrochloride salt from its corresponding free base. The free amine itself can be envisioned as arising from a precursor that allows for the installation of the amine at the C3 position of the oxetane ring.
Exemplary Synthetic Protocol
While multiple synthetic routes exist for substituted oxetanes, a common and reliable final step is the formation of the hydrochloride salt. The following protocol is based on established chemical principles for this transformation.[7]
Objective: To convert 3-Ethyloxetan-3-amine (free base) to this compound.
Materials:
-
3-Ethyloxetan-3-amine (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
2.0 M solution of Hydrogen Chloride in Diethyl Ether (1.1 eq)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-Ethyloxetan-3-amine free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask.
-
Causality: Diethyl ether is a good solvent for the free base but a poor solvent for the resulting ionic salt, facilitating its precipitation. Anhydrous conditions are critical to prevent the introduction of water, which could interfere with crystallization.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0-5°C.
-
Causality: Cooling the solution decreases the solubility of the product, promoting higher recovery and yielding finer crystals.
-
-
Acidification: While stirring vigorously, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Causality: The dropwise addition ensures a controlled reaction and prevents localized overheating. The HCl protonates the basic amine, forming the insoluble ammonium chloride salt.
-
-
Stirring & Maturation: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes.
-
Causality: This "maturation" step ensures the reaction goes to completion and maximizes the precipitation of the product.
-
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Causality: The wash removes any unreacted starting material or other soluble impurities that may be adhering to the surface of the crystals. Using cold ether minimizes product loss.
-
-
Drying: Dry the purified solid under high vacuum to remove all residual solvent. The final product is the white, crystalline this compound.
Self-Validation: The success of the protocol is validated by characterization of the final product. A sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR) consistent with the expected structure confirm the identity and purity of the salt.
Role in Medicinal Chemistry and Drug Development
The Oxetane Moiety: A "Magic" Motif
The oxetane ring is considered a "privileged" scaffold in drug design because it can act as a versatile bioisostere, replacing less desirable functional groups to enhance a molecule's drug-like properties.[1]
-
Solubility Enhancement: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent compound. This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more common alkyl or aromatic groups. Replacing a metabolically liable group with an oxetane can significantly prolong a drug's half-life.[1]
-
Lipophilicity Modulation: An oxetane is more polar than a corresponding gem-dimethyl or cyclobutyl group. Its incorporation allows for fine-tuning of a molecule's lipophilicity (LogP), which is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.
Integration into Drug Discovery Workflow
Building blocks like this compound are foundational to the rapid synthesis of compound libraries for high-throughput screening. The primary amine serves as a robust chemical handle for diversification.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling this compound. The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation.[3]
| Hazard Information | Details |
| GHS Pictogram | ! |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332 / H335: Harmful if inhaled / May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol:
-
Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]
-
Avoid creating dust. If weighing out the solid, do so carefully.
-
Keep the container tightly closed when not in use.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Conclusion
This compound is more than just a simple chemical. It is a strategically designed building block that offers a gateway to novel chemical space for medicinal chemists. By providing a stable, easy-to-handle source of the 3-ethyl-3-aminooxetane scaffold, it enables the systematic exploration of this motif's beneficial effects on drug properties. Its combination of a strained, polar ring system with a versatile primary amine makes it an invaluable asset in the quest to design safer and more effective therapeutics. Understanding its properties, structure, and safe handling is the first step toward unlocking its full potential in the laboratory.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 3. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Value of the 3-Ethyloxetan-3-amine Moiety
An In-depth Technical Guide to the Synthesis of the 3-Ethyloxetan-3-amine Hydrochloride Building Block
In modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1] Its strained framework imparts unique conformational constraints and acts as a potent hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability when replacing more lipophilic groups like gem-dimethyl or carbonyl functionalities.[2] The 3-Ethyloxetan-3-amine scaffold combines these benefits with a primary amine at a quaternary center, providing a crucial vector for chemical elaboration while maintaining a desirable three-dimensional exit trajectory. This guide presents a comprehensive overview of a robust and scalable synthetic route to this compound, a key building block for drug discovery professionals.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection pathway. The hydrochloride salt is readily formed from the free amine (II) in the final step. The primary amine itself is best handled via a protected precursor to avoid side reactions and facilitate purification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions that concurrently form the desired salt. This leads to the key intermediate, tert-butyl (3-ethyloxetan-3-yl)carbamate (III).
The core challenge lies in the construction of the 3-ethyl-3-amino-substituted oxetane ring. A reliable method involves converting a tertiary alcohol precursor, (3-ethyloxetan-3-yl)methanol (V), into the amine functionality. This transformation can be efficiently achieved via an azide intermediate (IV), which undergoes clean reduction. The alcohol (V) can be synthesized through the intramolecular Williamson etherification of a suitable 1,3-halohydrin, derived from the commercially available triol, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (VI).
Caption: Retrosynthetic pathway for this compound.
Synthetic Workflow and Mechanistic Insights
The forward synthesis follows the logic of the retrosynthetic analysis, constituting a robust multi-step process.
References
The Synthetic Versatility of 3-Ethyloxetan-3-amine Hydrochloride: A Mechanistic Guide
Introduction: The Rise of the Oxetane Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif.[1][2] Its incorporation into molecular architectures can profoundly influence properties such as aqueous solubility, metabolic stability, and lipophilicity.[3] This guide focuses on a particularly useful building block, 3-Ethyloxetan-3-amine hydrochloride (CAS RN: 1379288-48-8), providing an in-depth exploration of its mechanism of action in key organic transformations.[4][5] For researchers, scientists, and drug development professionals, a deep understanding of this reagent's reactivity is paramount to harnessing its full synthetic potential.
The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, is a key determinant of its reactivity, rendering it susceptible to nucleophilic attack and ring-opening reactions under specific conditions.[6] However, the 3,3-disubstituted nature of the title compound imparts a notable degree of stability, particularly when compared to less substituted oxetanes.[1][2] This unique balance of latent reactivity and operational stability is central to its utility. This guide will dissect the mechanistic underpinnings of its participation in two fundamental classes of organic reactions: N-acylation and reductive amination, providing both theoretical understanding and practical, field-proven protocols.
Core Principles of Reactivity: The Interplay of Structure and Function
The reactivity of this compound is governed by several key structural features:
-
The Amine Hydrochloride Salt: The primary amine is protonated as a hydrochloride salt. This enhances the compound's stability and solubility in certain solvents. For the amine to function as a nucleophile, it must first be deprotonated by a base to liberate the lone pair of electrons on the nitrogen atom.
-
The 3,3-Disubstituted Oxetane Ring: The presence of both an ethyl group and an amino group at the C3 position sterically hinders direct nucleophilic attack at the ether oxygens or the adjacent carbons of the oxetane ring.[1] This substitution pattern significantly enhances the stability of the oxetane ring to many reaction conditions, especially compared to 2-substituted or monosubstituted oxetanes.[2] While the ring can be opened under strongly acidic conditions or with potent Lewis acids, it generally remains intact during standard synthetic transformations like those discussed herein.[7][8]
-
Inductive Effects: The electronegative oxygen atom in the oxetane ring exerts an electron-withdrawing inductive effect, which can influence the basicity of the adjacent amine. This can make the amine slightly less basic than a comparable acyclic amine.[1]
Mechanism of Action in N-Acylation Reactions
N-acylation is a fundamental transformation for the formation of amides, which are prevalent in pharmaceuticals and other functional materials. This compound is a versatile substrate for this reaction, readily forming N-(3-ethyloxetan-3-yl) amides.
The Causality Behind the Reaction Pathway
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Deprotonation of the Amine: The reaction is initiated by the addition of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to neutralize the hydrochloride salt and generate the free 3-ethyloxetan-3-amine. This step is crucial as the protonated amine is not nucleophilic.
-
Nucleophilic Attack: The liberated primary amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). A final proton transfer step, often facilitated by the base present in the reaction mixture, yields the neutral amide product.
The stability of the 3,3-disubstituted oxetane ring is a significant advantage in this transformation. Under the typically mild basic or neutral conditions of N-acylation, the oxetane moiety remains intact, allowing for the selective formation of the amide without competing ring-opening side reactions.[9]
Diagram of the N-Acylation Mechanism:
Caption: General mechanism of N-acylation of an amine hydrochloride.
Experimental Protocol: Synthesis of N-(3-Ethyloxetan-3-yl)acetamide
This protocol provides a robust method for the N-acylation of this compound with acetic anhydride.
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added triethylamine (2.2 eq) at 0 °C. | The reaction is cooled to control the exotherm of the acid-base neutralization. Triethylamine is a common, non-nucleophilic base used to liberate the free amine. A slight excess ensures complete deprotonation. DCM is a good solvent for both the starting material and reagents. |
| 2 | Acetic anhydride (1.1 eq) is added dropwise to the stirred solution at 0 °C. | Acetic anhydride is the acylating agent. A slight excess drives the reaction to completion. Dropwise addition helps to control the reaction temperature. |
| 3 | The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. | The reaction is typically complete within this timeframe at room temperature. |
| 4 | The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This is a critical step to ensure the starting material has been consumed before proceeding to work-up. |
| 5 | Upon completion, the reaction is quenched by the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). | Quenching with water removes the triethylamine hydrochloride salt and any excess acetic anhydride (by hydrolysis to acetic acid). |
| 6 | The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL). | The bicarbonate wash removes any remaining acetic acid. The brine wash removes residual water from the organic layer. |
| 7 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | This step removes all traces of water before solvent evaporation to yield the crude product. |
| 8 | The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-ethyloxetan-3-yl)acetamide. | Purification removes any unreacted starting materials or byproducts, yielding the final product with high purity. |
Mechanism of Action in Reductive Amination
Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines. This compound serves as an excellent amine source in this reaction.
The Causality Behind the Reaction Pathway
This one-pot reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by mixing the amine hydrochloride with a carbonyl compound (aldehyde or ketone) and a non-nucleophilic base. The base deprotonates the amine hydrochloride to the free amine, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal intermediate yields an imine (from a primary amine) or an iminium ion.
-
In Situ Reduction: A reducing agent, typically a mild hydride source such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. These reagents are selective for the reduction of the imine/iminium ion over the starting carbonyl compound. The hydride attacks the electrophilic carbon of the C=N double bond, yielding the final amine product.
The choice of reducing agent is critical for the success of the reaction. STAB is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions that can favor iminium ion formation. The stability of the 3,3-disubstituted oxetane ring is again a key feature, as it remains intact throughout the reaction sequence.[2]
Diagram of the Reductive Amination Workflow:
Caption: Experimental workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-3-ethyloxetan-3-amine
This protocol outlines a general procedure for the reductive amination of this compound with benzaldehyde.
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | To a solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (15 mL/g) is added triethylamine (1.1 eq) at room temperature. | Triethylamine liberates the free amine to react with the aldehyde. A slight excess of the aldehyde can help drive the imine formation to completion. Anhydrous conditions are important to prevent competing hydrolysis of the imine intermediate. |
| 2 | The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. | This allows for the formation of the imine intermediate before the addition of the reducing agent. |
| 3 | Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. | STAB is a mild and selective reducing agent. Portion-wise addition helps to control any potential exotherm. A larger excess is often used to ensure complete reduction. |
| 4 | The reaction is stirred at room temperature for 12-24 hours. | The reduction step may require a longer reaction time to go to completion. |
| 5 | The reaction progress is monitored by TLC or LC-MS. | Essential for determining the endpoint of the reaction. |
| 6 | Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution (15 mL). | The bicarbonate solution neutralizes the acetic acid byproduct from the STAB and any remaining acid. |
| 7 | The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL). | Ensures complete recovery of the product from the aqueous phase. |
| 8 | The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard work-up procedure to isolate the crude product. |
| 9 | The crude product is purified by column chromatography on silica gel to yield the pure N-benzyl-3-ethyloxetan-3-amine. | Removes any unreacted starting materials and byproducts. |
Conclusion: A Versatile and Stable Building Block
This compound stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features—a nucleophilic primary amine and a robust 3,3-disubstituted oxetane ring—allow for its predictable and efficient participation in a range of chemical transformations. The mechanisms of action in N-acylation and reductive amination are well-defined, proceeding through standard pathways with the added benefit of the oxetane's stability under typical reaction conditions. The protocols provided herein are self-validating systems that, when executed with an understanding of the underlying causality, will enable researchers to confidently incorporate this valuable scaffold into their synthetic endeavors, paving the way for the discovery of novel molecules with enhanced properties.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 5. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
3-Ethyloxetan-3-amine Hydrochloride: A Strategic Bioisostere for Carbonyl Groups in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of lead optimization. The carbonyl moiety, while ubiquitous in bioactive molecules, often presents liabilities related to metabolic instability and undesirable physicochemical properties. This technical guide provides an in-depth analysis of 3-Ethyloxetan-3-amine hydrochloride as a non-classical bioisostere for carbonyl groups. We will explore the underlying rationale for this bioisosteric replacement, detailing the unique advantages conferred by the oxetane ring in modulating aqueous solubility, metabolic stability, lipophilicity, and basicity. This guide offers a comparative analysis of physicochemical properties, detailed synthetic protocols, and standardized experimental workflows for validation, equipping researchers and drug development professionals with the knowledge to effectively leverage this advanced molecular scaffold.
The Challenge: Navigating the Liabilities of the Carbonyl Group
The carbonyl group is a fundamental structural motif in a vast number of pharmaceuticals. Its ability to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to biological targets.[1] However, its presence is often a double-edged sword, introducing several challenges during drug development:
-
Metabolic Instability: Ketones and aldehydes are susceptible to enzymatic reduction by carbonyl reductases, leading to rapid metabolism and low bioavailability.[2] Amide bonds can be hydrolyzed by proteases, limiting the oral availability and half-life of peptide-based drugs.[3]
-
Poor Physicochemical Properties: High polarity associated with some carbonyl-containing scaffolds can lead to poor membrane permeability. Conversely, excessive lipophilicity in other contexts can result in low aqueous solubility and off-target effects.[1]
-
Toxicity and Reactivity: The inherent electrophilicity of some carbonyls can lead to covalent binding with proteins and other off-target interactions.[1]
Bioisosterism offers a proven strategy to mitigate these liabilities.[3][4] By replacing a functional group with a structurally distinct but functionally similar moiety, medicinal chemists can fine-tune a molecule's properties to achieve a superior pharmacological profile.[5][6]
The Solution: The Oxetane Ring as a Carbonyl Mimic
The oxetane ring, a four-membered cyclic ether, has emerged as a powerful non-classical bioisostere for the carbonyl group.[2] Its unique combination of structural and electronic features allows it to address the key shortcomings of carbonyls while preserving essential binding interactions.
-
Structural and Electronic Mimicry: The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair electrons, making it an excellent hydrogen bond acceptor, comparable in strength to a ketone.[1][5]
-
Metabolic Robustness: The ether linkage of the oxetane is significantly more resistant to metabolic degradation compared to the enzymatic reduction of a carbonyl group.[1][2]
-
Improved Physicochemical Profile: As a compact, polar, and three-dimensional motif, the oxetane ring can enhance aqueous solubility and disrupt undesirable lipophilic interactions without a significant increase in molecular weight.[2][7][8]
The diagram below illustrates the fundamental concept of replacing a generic ketone with the 3-amino-oxetane scaffold.
Caption: Bioisosteric replacement of a carbonyl with a 3-amino-oxetane.
A Deeper Dive: this compound
This compound (CAS RN: 1379288-48-8, Formula: C5H12ClNO, MW: 137.61) is a specific building block that exemplifies the power of this strategy.[9] The substitution at the 3-position is critical:
-
The Amine Group (NH2): Provides a crucial vector for interaction, either as a hydrogen bond donor or as a point of attachment for further chemical elaboration. Its basicity is significantly modulated by the adjacent oxetane ring.
-
The Ethyl Group (Et): Occupies steric space, allowing chemists to probe specific pockets within a binding site.
-
The Hydrochloride Salt (·HCl): Ensures the compound is a stable, crystalline solid with improved aqueous solubility and handling characteristics, which is ideal for synthesis and formulation.
Comparative Physicochemical Properties: A Quantitative Look
The true value of a bioisosteric replacement is quantified through changes in a molecule's physicochemical properties. The following table provides a comparative analysis between a hypothetical parent ketone and its 3-ethyloxetan-3-amine analogue.
| Property | Parent Molecule (with Carbonyl) | Bioisostere (with 3-Ethyloxetan-3-amine) | Rationale for Change |
| Lipophilicity (LogD at pH 7.4) | Higher | Lower (Typically 0.5-1.0 unit decrease) | The polarity of the oxetane ring and the ionizable amine group increase hydrophilicity.[5][10] |
| Aqueous Solubility | Lower | Higher | Increased polarity and the formation of the hydrochloride salt significantly boost solubility.[2][7] |
| Metabolic Stability (t½ in HLM) | Lower | Higher | The oxetane ether linkage is not a substrate for carbonyl reductases, reducing Phase I metabolic clearance.[1][2][11] |
| Basicity of Proximal Amine (pKa) | N/A | Lower (pKa ~7.5-8.5) | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine.[6][7] This can be highly beneficial for mitigating toxicities associated with high basicity, such as hERG channel inhibition.[11] |
| Hydrogen Bond Acceptor Capacity | Strong | Strong | The oxetane oxygen effectively mimics the hydrogen bond accepting capability of the carbonyl oxygen.[1][7] |
HLM: Human Liver Microsomes
Synthetic Strategy for 3-Alkyloxetan-3-amines
Access to these valuable building blocks is critical for their application in drug discovery. While numerous synthetic routes exist, a common and reliable approach involves the construction of the oxetane ring followed by functionalization. Below is a representative, multi-step synthetic workflow.
Caption: General synthetic workflow for 3-alkyloxetan-3-amine hydrochlorides.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate.
Step 1: Synthesis of 1-chloro-2-(ethoxymethyl)propan-2-ol
-
To a solution of ethyl magnesium bromide (1.1 eq) in THF at 0 °C, add epichlorohydrin (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Ethyl-oxetan-3-ol
-
Dissolve the crude product from Step 1 in a suitable solvent such as THF.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Heat the mixture to reflux and stir for 16 hours to facilitate the intramolecular Williamson ether synthesis.
-
Cool the reaction to 0 °C and quench with water.
-
Extract with ethyl acetate (3x), combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-ethyl-oxetan-3-ol.
Step 3: Synthesis of 3-Ethyloxetan-3-amine
-
This step can be achieved via multiple methods, such as a Ritter reaction followed by hydrolysis or conversion to a leaving group followed by amination. A direct approach is shown here.
-
To a solution of 3-ethyl-oxetan-3-ol (1.0 eq) and phthalimide (1.1 eq) in THF, add triphenylphosphine (1.1 eq).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the N-phthaloyl protected intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine monohydrate (4.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate to obtain the crude 3-ethyloxetan-3-amine.
Step 4: Formation of this compound
-
Dissolve the crude amine from Step 3 in a minimal amount of diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in diethyl ether (e.g., 2 M) or dioxane (e.g., 4 M) dropwise until precipitation is complete.[12]
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Validation: Key Experimental Workflows
To validate the benefits of the carbonyl-to-oxetane bioisosteric switch, a series of standardized in vitro assays should be performed.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.[2]
-
Preparation: Prepare stock solutions of the test compound and a positive control (a compound with known high clearance) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (HLM), NADPH (a required cofactor), and phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Add the test compound to initiate the reaction (final DMSO concentration <0.5%).
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the oxetane analogue compared to the carbonyl parent indicates improved metabolic stability.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.[13][14]
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The test compounds are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation parameters. Compounds are categorized as having low, medium, or high permeability. This data helps assess whether the bioisosteric swap has favorably or unfavorably impacted the molecule's ability to cross cell membranes.
Conclusion and Future Perspectives
This compound represents a sophisticated and highly effective tool in the medicinal chemist's arsenal. Its use as a bioisostere for carbonyl groups can simultaneously address multiple liabilities, including metabolic instability and suboptimal physicochemical properties. By imparting metabolic robustness, enhancing solubility, and modulating the basicity of adjacent amines, this scaffold can transform a problematic lead compound into a viable drug candidate.
The success of any bioisosteric replacement is, however, context-dependent.[6][13] The impact on target binding, permeability, and overall ADME profile must be carefully evaluated on a case-by-case basis. As synthetic methodologies continue to advance, we can expect to see an even broader application of substituted oxetanes, enabling the design of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 10. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
A-861: A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride for Increasing Molecular Three-Dimensionality
Abstract
The pharmaceutical industry's pursuit of novel therapeutics is increasingly challenged by the chemical properties of drug candidates. A significant portion of discovery pipelines is dominated by planar, aromatic-rich molecules, a phenomenon often termed "molecular flatland." This structural bias frequently leads to suboptimal physicochemical properties, including poor solubility, high metabolic turnover, and off-target promiscuity. This guide introduces 3-Ethyloxetan-3-amine hydrochloride as a strategic building block to overcome these limitations. By incorporating this sp³-rich, three-dimensional motif, researchers can systematically enhance the structural complexity of lead compounds, thereby improving their drug-like properties. We will explore the underlying principles of molecular three-dimensionality, the unique advantages of the oxetane core, and provide detailed, field-tested protocols for the synthetic incorporation of this compound into discovery workflows.
Chapter 1: The Challenge of "Flatland" in Modern Drug Discovery
For decades, synthetic chemistry has favored reactions that build molecules on a two-dimensional plane, leading to a surfeit of flat, aromatic compounds in screening libraries. While effective for some targets, this lack of structural diversity presents a significant hurdle. Molecules with low three-dimensionality, often quantified by a low fraction of sp³ hybridized carbons (Fsp³), are associated with higher rates of attrition in clinical trials.[1][2]
The core issues with "flat" molecules include:
-
Poor Solubility: Planar aromatic surfaces tend to pack efficiently into stable crystal lattices, which can decrease aqueous solubility and hinder oral absorption.
-
Metabolic Liability: Flat, lipophilic molecules are often prime substrates for metabolic enzymes like cytochrome P450s, leading to rapid clearance and poor pharmacokinetic profiles.[3]
-
Target Promiscuity: The undefined shape of conformationally flexible, flat molecules can lead to binding at unintended biological targets, causing off-target toxicity.[2]
The "escape from flatland" is a strategic imperative in modern medicinal chemistry, advocating for the deliberate design of molecules with greater three-dimensionality to improve their developability.[4] Increasing the Fsp³ count is a key design principle to achieve this, as it introduces rigid, defined, and complex shapes that can better interact with the intricate topographies of protein binding sites.[4][5][6]
Chapter 2: The Oxetane Motif: A 3D Scaffold with Unique Advantages
Oxetanes, four-membered oxygen-containing heterocycles, have emerged as powerful tools for medicinal chemists.[1][7][8] Their small size, polarity, and inherent three-dimensionality make them highly attractive for modifying drug candidates.[1][3][8] The 3,3-disubstituted oxetane pattern is particularly valued for its enhanced chemical stability compared to other substitution patterns.[1][8]
Key benefits of incorporating an oxetane ring include:
-
Bioisosterism: The oxetane motif can serve as a potent bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][9][10] This replacement can introduce polarity and improve metabolic stability without significantly altering the molecule's volume.[10]
-
Improved Physicochemical Properties: The introduction of an oxetane can significantly enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic clearance profiles.[1][3][7][8]
-
Modulation of Amine Basicity: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of a proximal amine group.[1] This is a crucial tool for fine-tuning the charge state of a molecule to optimize cell permeability and target engagement.
Chapter 3: Profile of a Key Building Block: this compound
This compound is a readily accessible and versatile chemical building block designed for the facile introduction of a 3D-rich fragment. The hydrochloride salt form ensures good shelf-life stability and solubility in polar solvents commonly used for synthesis.
| Property | Value | Source |
| CAS Number | 1379288-48-8 | --INVALID-LINK--[11] |
| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--[11] |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[11] |
| Appearance | White to off-white solid | Typical Observation |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
The primary amine on a fully substituted (quaternary) carbon atom provides a convenient handle for a variety of chemical transformations, while the ethyl group and the oxetane ring itself lock in a defined three-dimensional conformation.
Chapter 4: Core Synthetic Methodologies & Mechanistic Insights
The primary amine of 3-Ethyloxetan-3-amine serves as a potent nucleophile for forming robust covalent bonds. The following protocols describe standard, validated procedures for its incorporation.
Workflow 1: Amide Bond Formation
The coupling of the amine with a carboxylic acid is one of the most frequent and reliable reactions in medicinal chemistry.[12] The use of modern coupling reagents minimizes side reactions and ensures high yields.
Caption: General workflow for amide coupling reactions.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and minimal side products.[13][14]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 5% LiCl solution, brine, anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent two equivalents facilitate the coupling reaction. Stir for 5 minutes.
-
Activation: Add HATU (1.1 eq) to the solution. The mixture may turn slightly yellow. Stir for 15 minutes at room temperature to ensure complete activation of the carboxylic acid.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Final Purification: Purify the crude product by silica gel column chromatography to yield the final amide.
Causality and Self-Validation:
-
Why DIPEA? A non-nucleophilic base is crucial. DIPEA is sterically hindered and will not compete with the primary amine in attacking the activated carboxylic acid.
-
Why HATU? HATU rapidly forms a highly reactive activated ester with the carboxylic acid, leading to efficient coupling with even moderately nucleophilic amines.[12]
-
Why LiCl wash? DMF is a high-boiling, water-miscible solvent. Washing with a lithium chloride solution is a standard and effective method for removing it from ethyl acetate extracts.[13]
-
Validation: Successful synthesis can be confirmed by LC-MS (observing the expected product mass) and NMR spectroscopy (confirming the structure and purity).
Chapter 5: Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for rational drug design. Its adoption allows medicinal chemists to systematically and efficiently increase the three-dimensionality of their compounds. This structural enhancement is a proven strategy for improving critical drug-like properties, including solubility, metabolic stability, and target selectivity.[1][3][7] By moving beyond the confines of "molecular flatland," the strategic incorporation of sp³-rich building blocks like this compound will continue to be a key enabler in the discovery of the next generation of innovative medicines.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 12. hepatochem.com [hepatochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Understanding the Stability of 3,3-Disubstituted Oxetanes: A Case Study of 3-Ethyloxetan-3-amine Hydrochloride
An In-depth Technical Guide
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—allows for the fine-tuning of physicochemical characteristics in drug candidates.[1][2][3] This guide provides an in-depth analysis of the chemical stability of the oxetane core, with a particular focus on the robust 3,3-disubstituted pattern. We will dismantle the misconception of the oxetane ring's inherent instability, explore the structural and environmental factors that govern its reactivity, and provide detailed experimental protocols for stability assessment using 3-Ethyloxetan-3-amine hydrochloride as a practical case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this valuable scaffold.
The Ascendance of the Oxetane Motif in Drug Discovery
Historically, the development of drug candidates has often been a battle against poor physicochemical properties, such as low aqueous solubility or high metabolic turnover. The introduction of the oxetane ring has provided chemists with a powerful tool to address these challenges.[3] Frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety offers a compelling set of advantages:
-
Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility.[1][4]
-
Enhanced Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, and it is generally more resistant to enzymatic degradation than carbonyl groups, which are susceptible to reduction or hydrolysis.[4][5]
-
Modulation of Basicity: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[1][6]
-
Vectorial Exit into Unexplored Chemical Space: The rigid, three-dimensional structure of the oxetane ring can orient substituents into new regions of chemical space, potentially improving binding affinity to biological targets.[6]
These beneficial properties are validated by the growing number of oxetane-containing compounds in clinical trials, a significant portion of which feature the stable 3-substituted pattern.[2][6]
The Oxetane Core: A Dichotomy of Strain and Stability
The reactivity of a cyclic ether is largely dictated by its ring strain. The four-membered oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, comparable to that of an epoxide (27.3 kcal/mol) and far greater than a tetrahydrofuran (5.6 kcal/mol).[5] This inherent strain, coupled with polarized C-O bonds, allows for facile ring-opening reactions under certain conditions, typically involving Lewis acid activation.[5][7]
However, this propensity for reactivity is not a universal trait. The stability of an oxetane is profoundly influenced by its substitution pattern. The anecdotal belief that oxetanes are categorically unstable under acidic conditions is a misconception that overlooks this critical structural nuance.[2][6]
The Critical Role of 3,3-Disubstitution
The substitution pattern is the single most important determinant of an oxetane's stability. Follow-up studies to initial explorations of oxetanes in drug discovery demonstrated that stability is strongly linked to this feature, with 3,3-disubstitution being the most stable arrangement.[2][6]
The enhanced stability of 3,3-disubstituted oxetanes is primarily due to steric hindrance. For a ring-opening reaction to occur, a nucleophile must attack the C-O σ* antibonding orbital. In a 3,3-disubstituted oxetane, the substituents on the C3 carbon effectively block this trajectory, sterically shielding the ring from nucleophilic attack.[6] In contrast, oxetanes with substitution at the 2-position or only a single substituent at the 3-position are more susceptible to decomposition, particularly under strongly acidic conditions.[4]
Caption: Key factors influencing the chemical stability of the oxetane ring.
Case Study: this compound
This compound serves as an excellent model for understanding the stability of a medicinally relevant oxetane.
-
Structure: C₅H₁₁NO · HCl
-
Core Scaffold: An oxetane ring.
-
Substitution: Disubstituted at the C3 position with an ethyl group and an amine group.
-
Salt Form: A hydrochloride salt, indicating the amine is protonated.
Predicted Stability Profile
Based on the principles discussed, we can predict a high degree of stability for this compound:
-
3,3-Disubstitution: The presence of two substituents at the C3 position provides significant steric protection against nucleophilic ring-opening. This is the dominant factor contributing to its stability.[4][6]
-
Electronic Effects: The primary amine is an electron-donating group, which could slightly destabilize the ring. However, its basicity is attenuated by the inductive electron-withdrawing effect of the oxetane oxygen. More importantly, in the hydrochloride salt form, the amine exists as a protonated ammonium cation (-NH₃⁺), which is strongly electron-withdrawing and thus contributes to the overall stability of the ring.
-
Internal Nucleophile: While the amine group is a potential internal nucleophile, its propensity to participate in an intramolecular ring-opening is significantly reduced when it is protonated as the hydrochloride salt. Under neutral or basic conditions where the free amine is present, this remains a theoretical degradation pathway, though it is less likely for the sterically hindered 3,3-disubstituted system.[2]
-
Salt Form: The hydrochloride salt form generally enhances stability in the solid state and improves aqueous solubility.[8]
Overall, this compound is expected to be a chemically robust molecule, stable across a wide pH range and resistant to moderate thermal stress.[4]
Experimental Verification: Forced Degradation Studies
To experimentally validate the predicted stability, a series of forced degradation (or stress testing) studies are essential. These studies are a regulatory requirement in drug development and are crucial for developing stability-indicating analytical methods.[9][10] The goal is to intentionally degrade the compound under conditions more severe than those it would typically encounter to identify potential degradation products and pathways.[10]
Caption: A generalized workflow for conducting forced degradation studies.
Experimental Protocols
The following protocols outline a standard approach to assess the stability of a compound like this compound. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) for peak identification.
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
Protocol 1: Hydrolytic Stability (Acid/Base Stress)
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate and process as described for acid/base hydrolysis (without neutralization).
-
Causality: This protocol tests for susceptibility to acid- or base-catalyzed ring-opening. For a stable 3,3-disubstituted oxetane, minimal to no degradation is expected under these conditions.[4]
Protocol 2: Oxidative Stability
-
Sample Preparation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Analysis:
-
Dilute the sample to a final concentration of ~0.1 mg/mL for analysis.
-
Causality: This test assesses the molecule's vulnerability to oxidation. The primary amine is a potential site for oxidation, though the oxetane ring itself is generally stable to mild oxidants.
Protocol 3: Thermal Stability
-
Sample Preparation:
-
Place the solid compound (powder) in a controlled temperature oven at 80°C for 48 hours.
-
-
Analysis:
-
After the stress period, prepare a solution of the stressed solid at the target analytical concentration (~0.1 mg/mL) and analyze immediately.
-
Causality: This protocol evaluates the solid-state stability of the compound at elevated temperatures, which is critical for determining storage conditions.
Data Interpretation and Summary
The results from the HPLC analysis are used to quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Table 1: Representative Forced Degradation Data for a Stable Compound
| Stress Condition | Incubation Time/Temp | % Degradation | Observations |
| 0.1 N HCl | 24 h @ 60°C | < 2% | No significant degradation products observed. |
| 0.1 N NaOH | 24 h @ 60°C | < 2% | No significant degradation products observed. |
| 3% H₂O₂ | 24 h @ RT | < 5% | Minor unknown peak may be observed. |
| Dry Heat (Solid) | 48 h @ 80°C | < 1% | Compound is stable in solid state. |
Expected Outcome: For a robust compound like this compound, degradation should be minimal (<10-20%) under these conditions. The stability observed in 3,3-disubstituted oxetanes often extends to a pH range of 1-10.[3] This confirms the stability-indicating nature of the analytical method and reinforces the compound's suitability for further development.
Conclusion
The 3,3-disubstituted oxetane is a privileged scaffold in drug discovery, offering a powerful method to enhance the physicochemical properties of therapeutic candidates. Its reputation for stability is not merely anecdotal but is grounded in the fundamental principles of steric hindrance, which effectively protects the strained four-membered ring from degradative pathways. As demonstrated with the case study of this compound, a thorough understanding of the factors governing oxetane reactivity, combined with rigorous experimental validation through forced degradation studies, enables scientists and researchers to confidently incorporate these valuable motifs into their drug design programs. The strategic use of stable oxetanes will undoubtedly continue to contribute to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Guide to 3-Ethyloxetan-3-amine hydrochloride: From Procurement to Application
Abstract
This technical guide provides an in-depth overview of 3-Ethyloxetan-3-amine hydrochloride, a valuable chemical building block for researchers in drug discovery and medicinal chemistry. The guide covers the strategic importance of the oxetane motif, commercial availability and supplier qualification, and a detailed, field-proven protocol for its application in amide coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic workflows.
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a key strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold.[1] Once considered a niche curiosity, it is now recognized as a powerful tool for enhancing properties such as aqueous solubility, metabolic stability, and cell permeability.[2][3][4]
The value of the oxetane motif is multifaceted:
-
Solubility Enhancement: Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can significantly increase aqueous solubility, a critical factor for oral bioavailability.[1]
-
Metabolic Stability: The oxetane ring can serve as a "metabolic shield," blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, which can be crucial for mitigating off-target effects like hERG channel inhibition.[1]
-
Improved Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2]
This compound (CAS: 189940-27-0) is a prime example of a "building block"—a small, functionalized molecule used for the modular assembly of more complex compounds.[5][6] Its structure combines the beneficial properties of the oxetane ring with a reactive primary amine, making it an attractive starting point for library synthesis and lead optimization campaigns. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[7]
Commercial Availability and Supplier Qualification
This compound is commercially available from a variety of chemical suppliers. However, the reliability of supply and the purity of the material are paramount for reproducible and successful research.
Identified Commercial Suppliers
The following table summarizes a selection of suppliers listing this compound or its CAS number. Researchers should always contact suppliers directly to confirm current availability, pricing, and purity specifications.
| Supplier | CAS Number | Notes |
| BLD Pharm | 1379288-48-8 | Lists the compound and CAS.[8] |
| Ambeed | 1379288-48-8 | Provides product information and documentation.[9] |
| Fluorochem | Not Listed | Offers a range of similar oxetane derivatives.[10] |
| Sigma-Aldrich (Merck) | Not Listed | Carries a vast portfolio of heterocyclic building blocks.[11] |
| Keying Chem | 1379288-48-8 | Lists the compound with basic product details. |
| Cov-chem | 1379288-48-8 | Lists the compound with purity of 97%.[12] |
*Note: Some suppliers list CAS 1379288-48-8 for this compound. Researchers should verify the correct CAS number (189940-27-0) and structure with the supplier.
The Importance of Qualification: A Self-Validating Workflow
Relying solely on a supplier's label is insufficient for rigorous scientific research. Implementing a robust procurement and qualification workflow is essential to ensure the identity and purity of starting materials, preventing costly delays and confounding experimental results.
The following diagram illustrates a best-practice workflow for procuring and qualifying a chemical building block like this compound.
Caption: Procurement and In-House Quality Control (QC) Workflow.
Causality Behind the Workflow:
-
Requesting a CoA (Certificate of Analysis): This is the first gatekeeper. A CoA provides the supplier's own analytical data (e.g., NMR, HPLC, purity). It sets a baseline for your own verification.
-
In-House QC: This is the most critical step for trustworthiness.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. The observed shifts, splitting patterns, and integrations should be consistent with the structure of 3-Ethyloxetan-3-amine.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the parent ion and provides a purity assessment (e.g., % area under the curve at a specific wavelength).
-
-
Comparison: If your in-house data does not match the supplier's CoA, the material should be quarantined. This self-validating loop prevents impure or incorrect material from being used in subsequent, more expensive experiments.
Representative Application: Small-Scale Amide Coupling
Primary amines are foundational reagents in drug discovery, most commonly used in the formation of amide bonds. The following protocol describes a reliable, small-scale amide coupling reaction using this compound.
Conceptual Workflow
The diagram below outlines the logical steps of the amide coupling reaction, a cornerstone of medicinal chemistry library synthesis.
Caption: Workflow for a standard amide coupling reaction.
Detailed Step-by-Step Protocol
This protocol details the coupling of a generic carboxylic acid with this compound.
Objective: To synthesize N-(3-ethyloxetan-3-yl)benzamide as a representative product.
Materials:
-
Benzoic Acid (MW: 122.12 g/mol )
-
This compound (MW: 137.61 g/mol )
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (MW: 380.23 g/mol )
-
DIPEA (N,N-Diisopropylethylamine) (MW: 129.24 g/mol )
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Reagent Preparation (Stoichiometry Rationale):
-
In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (50 mg, 0.41 mmol, 1.0 equiv).
-
Add this compound (62 mg, 0.45 mmol, 1.1 equiv). Rationale: A slight excess of the amine is used to ensure the complete consumption of the potentially more valuable carboxylic acid.
-
Add HATU (171 mg, 0.45 mmol, 1.1 equiv). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral acids.[13]
-
Dissolve the solids in anhydrous DMF (2 mL).
-
-
Reaction Initiation (Base Rationale):
-
Under an inert atmosphere (e.g., nitrogen), add DIPEA (0.21 mL, 1.23 mmol, 3.0 equiv) dropwise to the stirring solution. Rationale: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and one to neutralize the HCl by-product of the amide bond formation. A third equivalent ensures the reaction remains basic, which is optimal for HATU-mediated couplings.[14][15][16]
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking a small aliquot, diluting it with EtOAc, and analyzing by LC-MS or TLC. The reaction is complete when the limiting reagent (benzoic acid) is consumed.
-
-
Aqueous Workup:
-
Once complete, dilute the reaction mixture with EtOAc (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic by-products. The brine wash removes residual water and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Confirmation:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate to yield the final product.
-
Confirm the structure and purity of the isolated product using ¹H NMR and LC-MS.
-
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its utility stems from the advantageous properties imparted by the oxetane ring, which can be used to overcome common challenges in drug development, such as poor solubility and metabolic instability.[2][3] By understanding its commercial landscape and implementing rigorous, self-validating procurement and experimental protocols, researchers can effectively leverage this building block to accelerate the synthesis of novel and optimized molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 8. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 9. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. N-ethyloxetan-3-amine | 1341989-73-8 [sigmaaldrich.com]
- 12. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 13. fishersci.dk [fishersci.dk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Navigating the Synthesis and Handling of 3-Ethyloxetan-3-amine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
The strategic incorporation of novel chemical scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, the oxetane moiety has emerged as a valuable building block, prized for its ability to impart desirable characteristics such as increased polarity and metabolic stability.[1][2] 3-Ethyloxetan-3-amine hydrochloride, a key intermediate, presents both unique opportunities and specific handling challenges. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and core chemical principles associated with this compound, ensuring its effective and safe utilization in the laboratory.
Understanding the Core Moiety: The Oxetane Ring's Influence
The four-membered oxetane ring is not merely a passive component of the molecule; its inherent ring strain and the electronegativity of the oxygen atom significantly influence the reactivity and properties of adjacent functional groups.[3] This is particularly true for the amine group at the 3-position.
Modulation of Amine Basicity
A critical feature of the oxetane ring is its strong inductive electron-withdrawing effect. This effect significantly reduces the basicity (pKa) of the neighboring amine group.[4][5] This modulation is a key reason for the incorporation of amino-oxetanes in drug candidates, as it can mitigate off-target effects associated with highly basic amines, such as hERG inhibition.[5][6] Understanding this principle is crucial when planning synthetic steps, as the reduced nucleophilicity of the amine will influence reaction conditions for subsequent transformations like acylations or alkylations.[7][8]
Stability Profile: Navigating Ring Strain
While the ring strain in oxetanes makes them useful synthetic intermediates, it also raises concerns about their stability.[3] However, the stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes, such as the parent structure of our topic compound, are generally more stable than other substitution patterns.[4][9] This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that could initiate ring-opening.[4]
It is a common misconception that oxetanes are universally unstable under acidic conditions. While strong acids can promote ring-opening, especially in the presence of a nucleophile, the 3,3-disubstitution provides a significant degree of kinetic stability.[3][10] Nevertheless, prolonged exposure to harsh acidic conditions or high temperatures should be avoided.[3] Basic conditions are generally well-tolerated, making them the preferred choice for reactions like ester hydrolysis on other parts of the molecule.[10]
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is paramount for safe handling. The hydrochloride salt form generally improves stability and handling characteristics compared to the free base.[11]
GHS Hazard Classification
Based on available data for this compound and similar amine hydrochlorides, the following GHS hazard classifications are anticipated.[12][13]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Engineering Controls: The First Line of Defense
Effective engineering controls are crucial for minimizing exposure. All handling of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.[10] A safety shower and eyewash station must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are essential to prevent direct contact with this compound.
Caption: Required PPE for handling this compound.
-
Eye Protection : Chemical safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical goggles should be worn.[10]
-
Hand Protection : Compatible chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the compound.[10]
-
Body Protection : A standard laboratory coat should be worn at all times.
-
Respiratory Protection : All manipulations of the solid should be performed in a chemical fume hood to avoid inhalation. If a significant amount of dust is generated, a NIOSH-approved respirator may be necessary.[10]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid breathing dust.[10]
-
Do not get in eyes, on skin, or on clothing.[10]
-
Wash hands thoroughly after handling.[10]
-
Handle under an inert atmosphere, especially for long-term storage, to prevent potential degradation.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Recommended storage temperature is typically 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: From Reaction to Purification
The hydrochloride salt of an amine presents specific considerations during aqueous workups and purification.
Typical Reaction Work-up for an Amine Hydrochloride
Amine hydrochlorides are water-soluble. To isolate the free amine, a basic work-up is required.
Step-by-Step Methodology:
-
Quenching: If the reaction mixture is acidic, carefully quench with a saturated aqueous solution of a weak base like sodium bicarbonate until effervescence ceases.
-
Basification: Add a sufficient amount of a stronger base, such as 1M sodium hydroxide, to the aqueous layer to deprotonate the ammonium salt and generate the free amine. The pH should be monitored and adjusted to be basic (typically pH > 10).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery of the free amine.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude free amine.
Caption: General workflow for the basic work-up of an amine hydrochloride.
Purification of the Free Amine
Due to the basic nature of the free amine, purification by standard silica gel chromatography can be challenging due to interactions with the acidic silica surface, leading to peak tailing and potential product loss.[14]
Recommended Purification Technique:
-
Modified Silica Gel Chromatography: Add a small percentage (e.g., 1-2%) of a volatile tertiary amine, such as triethylamine, to the mobile phase. This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.[14]
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) can be an effective purification method.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pillow).[15]
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[15]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.[16]
-
-
Major Spill:
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Decontamination and Disposal
Proper decontamination of equipment and disposal of waste are the final steps in the safe handling of this compound.
Decontamination
-
Glassware and equipment should be rinsed with a suitable solvent to remove residual compound.
-
Subsequently, wash with soap and water.
-
For surfaces, a solution of detergent and water is generally effective.[18] For deactivating any residual amine, a mildly acidic cleaning solution can be used, followed by a thorough water rinse.
Waste Disposal
-
All waste materials, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]
-
Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable building block in drug discovery, offering a strategic tool for modulating the physicochemical properties of lead compounds. Its safe and effective use hinges on a thorough understanding of its chemical nature, particularly the influence of the oxetane ring, and a disciplined adherence to established safety and handling protocols. By implementing the engineering controls, personal protective equipment, and experimental procedures outlined in this guide, researchers can confidently and safely leverage the potential of this important synthetic intermediate in the pursuit of novel therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skcinc.com [skcinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 12. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 13. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 14. biotage.com [biotage.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. umanitoba.ca [umanitoba.ca]
- 18. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
Methodological & Application
Application Notes: Mastering Amide Coupling with 3-Ethyloxetan-3-amine Hydrochloride
Introduction: The Strategic Value of the Oxetane Moiety
In modern medicinal chemistry, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing the properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] Its unique combination of properties—a compact, polar, and sp3-rich structure—allows it to serve as an effective bioisostere for commonly used groups like gem-dimethyl and carbonyls.[2][3] The introduction of an oxetane can profoundly improve a molecule's physicochemical profile by enhancing aqueous solubility, increasing metabolic stability, and modulating the basicity of adjacent amines.[4][5]
3-Ethyloxetan-3-amine hydrochloride is a key building block that enables the direct installation of this advantageous scaffold. As a 3,3-disubstituted oxetane, it offers enhanced stability while presenting a sterically hindered secondary amine for synthetic elaboration.[6][7] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide coupling reactions, one of the most fundamental transformations in pharmaceutical synthesis.[8][9] We will delve into the mechanistic rationale behind protocol choices, provide robust, step-by-step experimental procedures, and offer insights into overcoming the inherent challenges of coupling sterically demanding substrates.
Scientific Principles: Navigating the Challenges of a Hindered Amine
The successful formation of an amide bond requires the activation of a carboxylic acid to form a highly electrophilic intermediate, which is then susceptible to nucleophilic attack by an amine.[8][10] While this reaction is foundational, the specific structure of 3-Ethyloxetan-3-amine presents two key mechanistic considerations that dictate the optimal reaction strategy.
-
Steric Hindrance: The ethyl group at the 3-position of the oxetane ring creates significant steric bulk around the nucleophilic nitrogen atom. This congestion can dramatically slow the rate of nucleophilic attack on the activated carboxylic acid, leading to low yields or failed reactions with standard coupling methods.[11][12] Therefore, the choice of coupling reagent is critical; highly reactive reagents are required to overcome this steric barrier.
-
Electronic Effects & Basicity: The oxygen atom within the oxetane ring exerts a strong electron-withdrawing inductive effect. When positioned alpha to an amine, this can significantly reduce the amine's basicity (pKa) and, consequently, its nucleophilicity.[4][5] This reduced reactivity further necessitates the use of potent coupling agents.
-
The Hydrochloride Salt: 3-Ethyloxetan-3-amine is supplied as a hydrochloride salt to improve its stability and handling. The protonated ammonium salt is not nucleophilic. Therefore, it is essential to add a non-nucleophilic base in situ to liberate the free amine, allowing it to participate in the coupling reaction.[13] A sufficient excess of base is required to neutralize both the hydrochloride salt and the proton of the carboxylic acid being activated.
Based on these factors, uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strongly recommended. HATU is known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it particularly well-suited for challenging substrates, including sterically hindered and electron-deficient amines.[13][14][15]
Experimental Workflows and Protocols
The general workflow for coupling this compound involves three key stages: liberation of the free amine, activation of the carboxylic acid, and the final amide bond formation, which typically occur in a single pot.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Implementation of 3-Ethyloxetan-3-amine Hydrochloride in Reductive Amination
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
In contemporary drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. The oxetane ring has emerged as a highly valuable structural motif, prized for its ability to confer significant improvements in key drug-like properties.[1][2] Unlike traditional, often "flat" aromatic structures, the three-dimensional, sp³-rich nature of the oxetane scaffold can enhance aqueous solubility, improve metabolic stability, and provide access to unexplored chemical space.[1][3] Furthermore, oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to mitigate metabolic liabilities or circumvent enzymatic degradation associated with these common functionalities.[4]
A particularly powerful application of this scaffold is the use of 3-aminooxetanes. The inherent electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity (pKa) of an amine substituent at the 3-position.[1][5] This modulation of basicity is a critical tool for medicinal chemists to fine-tune a compound's pharmacokinetic profile, potentially reducing off-target effects and improving oral bioavailability.[3] 3-Ethyloxetan-3-amine hydrochloride is a readily accessible and versatile building block that enables the direct incorporation of this advantageous structural unit.[6]
This guide provides a comprehensive overview and detailed, field-proven protocols for the application of this compound in reductive amination, one of the most robust and widely utilized C-N bond-forming reactions in pharmaceutical synthesis.[7][8]
The Mechanism and Rationale of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[9] The process is prized for its efficiency, broad substrate scope, and the ability to be performed in a one-pot fashion, which enhances atom economy and simplifies synthetic workflows.[10][11]
The reaction proceeds via a two-stage mechanism:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[12][13]
-
Reduction: The imine or iminium ion is then reduced to the corresponding amine. This step requires a reducing agent that is selective for the C=N bond over the C=O bond of the starting material, a crucial feature for one-pot procedures.[14]
Caption: The two-stage mechanism of reductive amination.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the reagent of choice for many applications.[14][15] Its advantages are numerous:
-
Mildness and Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making NaBH(OAc)₃ less reactive than sodium borohydride (NaBH₄).[14] It reacts much faster with protonated imines (iminium ions) than with aldehydes or ketones, preventing the competitive reduction of the starting carbonyl. This selectivity is the key to its success in one-pot protocols.[16]
-
Broad Compatibility: It tolerates a wide range of functional groups, including esters, amides, nitro groups, and acetals.[16]
-
Convenience: It is a stable, commercially available solid that is easy to handle and does not require the strictly anhydrous conditions or specialized handling associated with more powerful reducing agents.
General Considerations & Safety
Reagent Handling:
-
This compound: This material is a salt. To participate in the reaction, the free amine must be liberated. This is typically achieved in situ by adding a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[17] Generally, 1.0 to 1.2 equivalents of the base are sufficient. The compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[18]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and will decompose upon contact with water or protic solvents like methanol.[15] It should be handled quickly in the air and stored in a desiccator.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the preferred solvents as they are aprotic and effectively solubilize the reaction components.[14][16] Anhydrous grades should be used for best results.
-
Aldehydes/Ketones: Ensure the carbonyl starting materials are pure and free from acidic or oxidized impurities, which can interfere with the reaction.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.[17] Handle with care.
-
DCM and DCE are chlorinated solvents and should be handled with caution. Refer to the specific Safety Data Sheets (SDS) for all reagents before use.[19]
Experimental Protocols
The following protocols provide a robust starting point for the reductive amination of aldehydes and ketones using this compound.
Protocol 1: Reaction with a Model Aldehyde (Benzaldehyde)
This protocol details the synthesis of N-benzyl-3-ethyloxetan-3-amine.
Caption: Experimental workflow for reductive amination.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), benzaldehyde (1.0-1.1 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA, 1.1 eq) dropwise to the stirring suspension. Stir the mixture at room temperature for 15-30 minutes. The initial suspension should become a clearer solution as the free amine is formed.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% TEA mixed in the mobile phase to prevent product streaking) to yield the pure N-benzyl-3-ethyloxetan-3-amine.
| Parameter | Recommendation | Rationale |
| Amine : Carbonyl Ratio | 1 : 1.0-1.1 | A slight excess of the carbonyl can drive the reaction to completion. |
| Base (TEA) | 1.1 eq | Neutralizes the HCl salt to generate the reactive free amine. |
| Reducing Agent | 1.2 - 1.5 eq | Ensures complete reduction of the intermediate iminium ion. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent that is compatible with the reducing agent. |
| Temperature | Room Temperature | Sufficient for most aldehydes; avoids side reactions. |
| Reaction Time | 4 - 16 hours | Varies by substrate; should be monitored for completion. |
Protocol 2: Reaction with a Model Ketone (Cyclohexanone)
This protocol details the synthesis of N-cyclohexyl-3-ethyloxetan-3-amine. Reactions with ketones are generally slower than with aldehydes due to greater steric hindrance and the lower electrophilicity of the ketone carbonyl.[20][21]
Step-by-Step Methodology:
-
Follow steps 1-3 from Protocol 1, using cyclohexanone (1.1-1.2 eq) in place of benzaldehyde.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.
-
Add glacial acetic acid (AcOH, 0.1-1.0 eq) as a catalyst. Rationale: The formation of the iminium ion from a ketone is less favorable than from an aldehyde. Catalytic acid can accelerate this equilibrium-limited step.[16]
-
Allow the reaction to stir at room temperature. If the reaction is sluggish after several hours (as determined by TLC/LC-MS), it may be gently heated to 35-40 °C to facilitate conversion.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Follow the work-up and purification procedure outlined in steps 6-10 of Protocol 1.
| Parameter | Recommendation | Rationale |
| Amine : Carbonyl Ratio | 1 : 1.1-1.2 | A larger excess of the ketone may be needed to push the equilibrium. |
| Reducing Agent | 1.5 eq | A greater excess is often required due to the slower reaction rate. |
| Catalyst | Acetic Acid (0.1-1.0 eq) | Catalyzes the formation of the sterically hindered iminium ion. |
| Temperature | Room Temp to 40 °C | Gentle heating may be necessary to achieve a reasonable reaction rate. |
| Reaction Time | 12 - 24 hours | Ketone reactions are inherently slower and require longer times. |
Troubleshooting
-
Incomplete Reaction: If starting material remains after the recommended time, consider adding an additional portion of NaBH(OAc)₃ (0.3-0.5 eq). For ketone reactions, adding more acetic acid may also be beneficial. Ensure all reagents and solvents were anhydrous.
-
Formation of Alcohol Byproduct: If a significant amount of alcohol (from the reduction of the starting carbonyl) is observed, it indicates that the reducing agent is not sufficiently selective or that the imine formation is exceedingly slow. This is rare with NaBH(OAc)₃ but can be mitigated by ensuring proper stoichiometry and, for ketones, the use of an acid catalyst.[14]
-
Product Streaking on TLC/Silica Gel: Tertiary amines can interact strongly with the acidic silica gel surface. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent will neutralize the active sites and lead to better peak shape and separation.
Conclusion
This compound serves as a powerful and strategic building block for introducing the pharmacologically beneficial oxetane moiety into lead compounds. The reductive amination protocols detailed herein, centered on the use of the mild and selective reducing agent sodium triacetoxyborohydride, offer a reliable, high-yielding, and operationally simple method for C-N bond formation. By understanding the underlying mechanism and the key parameters that govern the reaction, researchers can effectively leverage this chemistry to accelerate their drug discovery and development programs.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.fr [fishersci.fr]
- 20. researchgate.net [researchgate.net]
- 21. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 3-Ethyloxetan-3-amine Hydrochloride as a Strategic Building Block for Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry, prized for its ability to act as a polar bioisostere for common groups like gem-dimethyl or carbonyls, thereby improving the physicochemical properties of drug candidates.[1][2] Among oxetane-containing building blocks, 3-Ethyloxetan-3-amine and its hydrochloride salt stand out due to their unique reactivity. This guide details the application of 3-Ethyloxetan-3-amine hydrochloride in the synthesis of diverse and novel heterocyclic compounds, moving beyond simple theoretical discussions to provide detailed, field-tested protocols. We will explore its role as a 1,3-amphoteric synthon in catalyst-free annulations and its application in tandem reactions to construct complex molecular architectures, providing researchers with the foundational knowledge to leverage this versatile reagent in drug discovery programs.
The Unique Chemical Personality of 3-Aminooxetanes
This compound (CAS: 1243936-39-3) is a stable, crystalline solid that serves as a convenient precursor to the free amine.[3][4] The true synthetic power of this molecule is rooted in the dual reactivity conferred by its structure: the nucleophilic amine and the strained, electrophilic oxetane ring. This combination allows it to behave as a 1,3-amphoteric molecule , capable of reacting with a single partner at two distinct sites to form a new ring.[5][6]
The underlying principle is a sequence of nucleophilic attack followed by intramolecular ring-opening. The amine (N) acts as the initial nucleophile, while the strained C-O bonds of the oxetane ring render the ring-carbon atoms susceptible to a subsequent, intramolecular nucleophilic attack, effectively serving as the electrophilic pole. This process, often occurring under remarkably mild or even catalyst-free conditions, provides a rapid and convergent pathway to valuable five-membered heterocyclic systems.[5]
Caption: The 1,3-amphoteric nature of 3-aminooxetane.
Application I: Catalyst-Free [3+2] Annulation for Spiro-Thiazolidine Synthesis
One of the most elegant applications of 3-aminooxetanes is their reaction with polarized π-systems like isothiocyanates. This transformation proceeds without any catalyst, often at room temperature, to yield highly functionalized spiro-iminothiazolidines with excellent efficiency.[5] The formation of a quaternary carbon spiro-center is particularly valuable in medicinal chemistry for exploring three-dimensional chemical space.[7][8]
Causality Behind the Protocol:
-
Free-Basing: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as a nucleophile. A non-nucleophilic organic base like triethylamine (TEA) is ideal as it is easily removed during workup.
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and readily dissolves the reactants, allowing the reaction to proceed smoothly without interference.[5]
-
Spontaneous Reaction: The high ring strain of the oxetane and the inherent reactivity of the isothiocyanate functional group drive the reaction forward spontaneously once the reactants are mixed.[5] This removes the need for heating or catalysts, simplifying the procedure and minimizing side-product formation.
Detailed Protocol 1: Synthesis of 2-(Propylimino)-5-ethyl-1-thia-4-azaspiro[4.2]heptane
Caption: Experimental workflow for catalyst-free [3+2] annulation.
Materials:
-
This compound
-
Propyl isothiocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to create a suspension (approx. 0.2 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C. A white precipitate of triethylamine hydrochloride may form.
-
Slowly add propyl isothiocyanate (1.0 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purify the resulting crude oil directly by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure spiro-iminothiazolidine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Entry | R-Group on Isothiocyanate | Product Structure | Yield (%) | Reference |
| 1 | Propyl | 2-(Propylimino)-5-ethyl-1-thia-4-azaspiro[4.2]heptane | >95% | [5] |
| 2 | Phenyl | 5-Ethyl-2-(phenylimino)-1-thia-4-azaspiro[4.2]heptane | >95% | [5] |
| 3 | Benzyl | 2-(Benzylimino)-5-ethyl-1-thia-4-azaspiro[4.2]heptane | >95% | [5] |
| Table 1: Representative yields for the [3+2] annulation reaction. Yields are based on reported efficiencies for similar 3-aminooxetanes. |
Application II: Tandem Allylation & Ring-Opening for Medium-Sized Heterocycles
Moving to more complex syntheses, 3-aminooxetanes can be used to construct medium-sized heterocycles like 1,4-oxazepanes. This is achieved through a powerful two-step, one-pot sequence involving a palladium-catalyzed Tsuji-Trost allylation followed by an acid-catalyzed intramolecular ring-opening of the oxetane.[9][10]
Mechanistic Insights:
-
Tsuji-Trost Allylation: The N-aryl-3-aminooxetane's nitrogen atom acts as a nucleophile, attacking a π-allyl palladium complex. This step forms a C-N bond and attaches the allylic fragment to the amine.
-
Acid-Catalyzed Ring Opening: Introduction of an acid (e.g., trifluoroacetic acid, TFA) protonates the oxetane oxygen, activating it for ring-opening. The nucleophilic alkene on the newly installed allyl group then attacks one of the oxetane carbons in an intramolecular fashion, forming the seven-membered ring.
Detailed Protocol 2: Synthesis of a Tetrahydro-1,4-oxazepine Derivative
Materials:
-
N-Aryl-3-ethyloxetan-3-amine (prepared separately)
-
Allyl methyl carbonate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Allylation Step: In a nitrogen-purged glovebox or Schlenk tube, combine N-aryl-3-ethyloxetan-3-amine (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (6 mol%).
-
Add anhydrous THF, followed by allyl methyl carbonate (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80 °C for 12-16 hours.
-
Cool the reaction to room temperature. Monitor the completion of the first step by LC-MS.
-
Ring-Opening Step: To the crude reaction mixture, add Trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours until the allylated intermediate is fully consumed (monitor by LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired tetrahydro-1,4-oxazepine product.
This tandem strategy showcases how the oxetane can be carried through a transition-metal-catalyzed reaction before its ring-strained energy is strategically released to drive a complex ring-forming cyclization.[10]
Summary and Outlook
This compound is far more than a simple amine building block. Its inherent amphoteric nature enables novel and efficient synthetic disconnections. The protocols described herein for catalyst-free [3+2] annulations and tandem allylation/cyclization reactions provide robust and reproducible methods for accessing spirocyclic thiazolidines and medium-sized oxazepanes, respectively. These heterocyclic motifs are of high interest in drug discovery. By understanding the causality behind the reaction conditions, researchers can adapt these methods to a wide range of substrates, accelerating the discovery of new chemical entities with potentially improved pharmacological profiles.
References
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Incorporation of 3-Ethyloxetan-3-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug design.[1][2][3] As a small, polar, three-dimensional, and metabolically robust unit, the oxetane ring is increasingly utilized as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl and carbonyl groups.[4][5][6][7] This guide focuses on the practical application of a key building block, 3-Ethyloxetan-3-amine hydrochloride (CAS: 1379288-48-8) , in medicinal chemistry campaigns. We will delve into its strategic use as a bioisostere, its impact on critical drug-like properties, and provide detailed protocols for its incorporation into lead compounds, particularly through amide bond formation.
The Oxetane Moiety: A Modern Tool for Physicochemical Property Modulation
The strategic incorporation of oxetanes into drug candidates can profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. The key advantages of this four-membered heterocyclic ring system include:
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[8] The replacement of a nonpolar gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[8]
-
Reduced Lipophilicity (LogD): In parallel with increasing solubility, the oxetane moiety typically lowers the lipophilicity of a molecule compared to its carbocyclic or gem-dialkyl counterparts.[5][7] This can be advantageous for reducing off-target toxicities and improving overall drug-like properties.
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to gem-dimethyl groups.[9][10] This can lead to a longer half-life and an improved pharmacokinetic profile. Interestingly, some oxetane-containing compounds have been shown to be metabolized by microsomal epoxide hydrolase (mEH), offering a potential strategy to steer metabolism away from CYP-mediated pathways and reduce the risk of drug-drug interactions.[1]
-
Modulation of Amine Basicity (pKa): The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine.[1] An oxetane positioned alpha to an amine can reduce its basicity by approximately 2.7 pKa units.[1] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.
-
Increased Three-Dimensionality (sp³ Character): The non-planar nature of the oxetane ring increases the sp³ character of a molecule. Increased three-dimensionality is often associated with improved target selectivity and better pharmacokinetic properties.[8][11]
This compound: A Versatile Building Block
This compound is a valuable building block for introducing the 3-ethyl-3-aminooxetane scaffold. This moiety can be considered a bioisosteric replacement for a gem-diethyl group, offering the aforementioned benefits of the oxetane ring while maintaining a similar steric profile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1379288-48-8 | [12] |
| Molecular Formula | C₅H₁₂ClNO | [12] |
| Molecular Weight | 137.61 g/mol | [12] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | Inert atmosphere, 2-8°C | [13] |
Bioisosteric Comparison: gem-Diethyl vs. 3-Ethyl-3-aminooxetane
The following table provides a conceptual comparison of the expected physicochemical property changes when replacing a gem-diethyl group with a 3-ethyl-3-aminooxetane moiety in a hypothetical lead compound.
| Physicochemical Parameter | gem-Diethyl Moiety | 3-Ethyl-3-aminooxetane Moiety | Expected Outcome of Replacement |
| Aqueous Solubility | Low | High | Significant improvement in solubility, potentially leading to better oral bioavailability. |
| Lipophilicity (LogD) | High | Low | Reduction in lipophilicity, which can decrease off-target effects and improve the overall ADME profile. |
| Metabolic Stability (CYP) | Moderate to Low | High | Increased resistance to oxidative metabolism, leading to a longer in vivo half-life. |
| Amine Basicity (pKa) | N/A | Lowered (if amine is present) | If replacing a carbon atom adjacent to an amine, the oxetane will reduce the amine's pKa, potentially improving cell permeability. |
| sp³ Character | High | High | Maintains or increases the three-dimensionality of the molecule, which can enhance target selectivity. |
Synthetic Protocols: Amide Coupling with this compound
Amide bond formation is one of the most common reactions in medicinal chemistry.[14] this compound, being a primary amine, is an excellent substrate for amide coupling reactions. However, the steric hindrance around the amine, being a tertiary carbon center, may require robust coupling conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amines and is recommended for this transformation.[14][15][16]
General Workflow for HATU-Mediated Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of this compound with a carboxylic acid.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free Amine Liberation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir the solution at room temperature for 15-20 minutes. The DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) to this solution and stir at room temperature for 10-15 minutes. This step forms the highly reactive OAt-active ester.
-
Coupling Reaction: Cool the flask containing the free amine solution to 0 °C using an ice bath. Slowly add the activated carboxylic acid solution dropwise to the amine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt byproduct), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-ethyloxetan-3-yl) amide.
Causality Behind Experimental Choices
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
-
Base (DIPEA): A non-nucleophilic base is crucial to deprotonate the amine hydrochloride and the carboxylic acid without competing in the coupling reaction.
-
Coupling Reagent (HATU): HATU is chosen for its high efficiency in coupling sterically hindered amines and its ability to suppress racemization if the carboxylic acid has a chiral center.[14][16]
-
Aqueous Work-up with LiCl: Washing with an aqueous LiCl solution is an effective method for removing DMF from the organic layer.
Characterization and Stability
The final amide product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Stability Considerations: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[1][11] However, they can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of nucleophiles.[1][11] The stability of the final compound should be assessed under the anticipated physiological and storage conditions.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into lead compounds can be a powerful strategy to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and modulate the basicity of adjacent amines. The provided HATU-mediated amide coupling protocol offers a reliable method for its integration into a wide range of molecular scaffolds. By leveraging the unique properties of the oxetane moiety, researchers can effectively address common challenges in drug discovery and development, ultimately leading to safer and more efficacious therapeutic agents.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. americapeptide.com [americapeptide.com]
Application Note & Protocols: Catalyst System Selection for the N-Arylation of 3-Ethyloxetan-3-amine hydrochloride
Abstract
The incorporation of oxetane moieties into small molecules is an increasingly important strategy in medicinal chemistry, as the strained four-membered ring can act as a polar bioisostere for carbonyl groups and improve key physicochemical properties such as solubility.[1][2] 3-Ethyloxetan-3-amine, a readily available building block, presents a unique synthetic challenge for derivatization via C-N cross-coupling reactions. Its primary amine is located on a quaternary carbon, creating significant steric hindrance analogous to a neopentyl amine. This guide provides a comprehensive analysis of catalyst system selection for the successful N-arylation of 3-Ethyloxetan-3-amine hydrochloride, focusing primarily on the Buchwald-Hartwig amination. We will dissect the mechanistic challenges posed by this substrate and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.
The Challenge: Understanding the Substrate's Reactivity
The successful functionalization of this compound hinges on overcoming two primary obstacles inherent in its structure:
-
Steric Hindrance: The amine is bonded to a quaternary carbon, severely restricting access to the nitrogen's lone pair. This steric bulk can impede both the coordination of the amine to the metal center and the final C-N bond-forming reductive elimination step in the catalytic cycle.[3] Standard cross-coupling conditions are often ineffective for such hindered primary amines.[3]
-
Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt, rendering it non-nucleophilic.[4][5] A sufficiently strong, non-nucleophilic base is required for in-situ neutralization to generate the free amine, which can then participate in the catalytic cycle. The choice of base is critical to avoid side reactions and ensure catalyst longevity.
The oxetane ring itself is generally stable under the neutral or basic conditions of most palladium-catalyzed C-N couplings.[1] However, overly harsh conditions or the use of certain metals like nickel could potentially lead to ring-opening side reactions, a factor that must be considered during catalyst selection.[6][7]
Mechanistic Considerations for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[8][9] A general understanding of its catalytic cycle is essential for troubleshooting and optimizing reactions with challenging substrates.
The cycle typically involves three key stages:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex. The steric bulk of 3-ethyloxetan-3-amine can make this step challenging.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst. This is often the rate-limiting step, especially for hindered substrates.[10]
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 5. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 6. Cross-Electrophile Coupling of Oxetanes | ScholarWorks [scholarworks.calstate.edu]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Navigating Nucleophilic Reactions of 3-Ethyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyloxetan-3-amine hydrochloride is a valuable building block in modern medicinal chemistry, prized for the unique physicochemical properties imparted by the oxetane ring. The presence of both a primary amine and a strained oxetane ring offers a duality of reactive pathways. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for performing nucleophilic substitution reactions on this scaffold. We will explore methodologies for selective N-functionalization of the primary amine and protocols for the controlled ring-opening of the oxetane moiety, empowering researchers to leverage the full synthetic potential of this versatile intermediate.
Foundational Principles & Strategic Considerations
The 3-Ethyloxetan-3-amine Scaffold: A Privileged Motif
The oxetane ring is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups.[1] Its incorporation can beneficially influence key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines.[2][3] The 3-ethyl-3-amino substitution pattern provides a stable yet functionalizable core, making it an attractive starting point for library synthesis and lead optimization.[4]
Duality of Reactivity: Amine Nucleophilicity vs. Oxetane Electrophilicity
The synthetic utility of 3-Ethyloxetan-3-amine stems from two distinct reactive sites:
-
The Primary Amine: A potent nucleophile (once deprotonated) suitable for forming amides, sulfonamides, and secondary or tertiary amines through reactions with various electrophiles.
-
The Oxetane Ring: A strained four-membered ether. The carbon atoms of the ring are electrophilic and susceptible to attack by nucleophiles, leading to ring-opening. This reactivity is significantly enhanced under acidic conditions which activate the ring.[5][6]
The Hydrochloride Salt: The Essential First Step
The commercially available starting material is the hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. Therefore, the first and most critical step in any reaction targeting the amine is its neutralization with a suitable base to generate the free amine in situ.
Stability of the 3,3-Disubstituted Oxetane Ring
A key structural feature contributing to the utility of this building block is its 3,3-disubstitution. This substitution pattern sterically hinders the approach of external nucleophiles to the C-O antibonding orbitals, making the ring more stable compared to less substituted oxetanes.[1] While this inherent stability allows for a wide range of reactions on the amine without spontaneous ring-opening, the ring remains susceptible to cleavage under forcing conditions, particularly with acid catalysis.[5]
Protocols for N-Functionalization (Amine as Nucleophile)
These protocols focus on reactions where the generated free amine attacks an external electrophile. The key is to use basic or neutral conditions to preserve the integrity of the oxetane ring.
General Protocol for In Situ Free Base Generation
Before initiating any N-functionalization, the free amine must be liberated from its hydrochloride salt.
-
To a stirred suspension of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)), add a tertiary amine base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. A fine precipitate of the trialkylammonium chloride salt may form. This suspension can typically be used directly in the subsequent step without filtration.
Protocol A: N-Acylation for Amide Synthesis
This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry.
Experimental Protocol:
-
Generate the free amine in situ as described in section 2.1 using this compound (1.0 eq.) and DIPEA (1.2 eq.) in DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.05 eq.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired N-acylated oxetane.
| Reagent Class | Typical Solvent | Temperature | Notes |
| Acyl Chlorides | DCM, THF | 0 °C to RT | Highly reactive; addition at 0 °C is recommended to control exothermicity. |
| Anhydrides | DCM, ACN | RT | Generally less reactive than acyl chlorides; may require longer reaction times. |
| Carboxylic Acids | DMF, DCM | 0 °C to RT | Requires a coupling agent (e.g., HATU, HOBt/EDC) and an additional equivalent of base. |
Protocol B: Reductive Amination
This method forms a C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Experimental Protocol:
-
Generate the free amine in situ as described in section 2.1 using this compound (1.0 eq.) and Et₃N (1.1 eq.) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add the aldehyde or ketone (1.0 eq.) to the mixture, followed by a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the N-alkylated product.
Protocols for Oxetane Ring-Opening
The strained oxetane ring can be opened by nucleophiles, a reaction that is typically promoted by Brønsted or Lewis acids.[5][6] The acid protonates the oxetane oxygen, making it a better leaving group and activating the ring toward nucleophilic attack.
Mechanistic Overview: Regioselectivity
Under acidic conditions, the ring-opening of 3,3-disubstituted oxetanes generally proceeds via an SN1-like mechanism.[7] Protonation of the ether oxygen is followed by C-O bond cleavage to form a transient, stabilized tertiary carbocation at the C3 position. The nucleophile then attacks this electrophilic center. This mechanism dictates that the nucleophile will add to the more substituted carbon (C3).[8]
Protocol C: Acid-Catalyzed Ring-Opening with Alcohol Nucleophiles
This protocol yields 3-(alkoxymethyl)-3-ethyl-1-amino-propan-1-ol derivatives.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which serves as both the solvent and the nucleophile.
-
Add a catalytic amount of a strong Brønsted acid (e.g., H₂SO₄, HCl, p-TsOH) or a Lewis acid (e.g., BF₃·OEt₂).
-
Heat the reaction mixture to a temperature between 40 °C and reflux, and stir for 4-24 hours.
-
Monitor the reaction for the consumption of starting material by LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ solution or solid Na₂CO₃) until the pH is ~8-9.
-
Remove the excess alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amino alcohol product by column chromatography.
| Acid Catalyst | Nucleophile | Temperature | Regioselectivity |
| H₂SO₄ (cat.) | Methanol | Reflux | Attack at C3 |
| BF₃·OEt₂ (cat.) | Ethanol | 40 °C | Attack at C3 |
| p-TsOH (cat.) | Isopropanol | Reflux | Attack at C3 |
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
Scale-up synthesis of 3-Ethyloxetan-3-amine hydrochloride derivatives
Application Note & Protocols
Topic: A Robust and Scalable Synthesis of 3-Ethyloxetan-3-amine Hydrochloride and Its N-Alkyl Derivatives for Drug Discovery
Abstract: The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation often leads to significant improvements in critical drug-like properties such as aqueous solubility and pharmacokinetic profiles.[3] Among the various oxetane building blocks, 3-aminooxetanes are particularly valuable for their utility in constructing novel chemical entities.[4] However, the transition from laboratory-scale synthesis to multi-gram or kilogram production presents significant challenges, including concerns about the stability of the strained four-membered ring and the need for cost-effective, high-yielding protocols.[1][2] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a key intermediate for further derivatization. We detail a robust, step-by-step protocol starting from a commercially available precursor, explain the critical process parameters that ensure success at scale, and provide methods for the synthesis of advanced N-alkylated derivatives.
Strategic Approach to Scalable Synthesis
The primary challenge in any scale-up campaign is to select a synthetic route that is not only high-yielding but also safe, economical, and reproducible. For 3,3-disubstituted oxetanes, several synthetic strategies exist, including the Paternò-Büchi reaction and ring expansion of epoxides.[5][6] However, for large-scale production, the intramolecular Williamson etherification remains one of the most practical and reliable methods due to its operational simplicity and tolerance for various functional groups.[5][7]
Our selected strategy begins with the commercially available 1,1,1-tris(hydroxymethyl)ethane. This approach involves a three-stage process:
-
Stage 1: Oxetane Ring Formation. Construction of the core 3-ethyl-3-(hydroxymethyl)oxetane scaffold via a robust cyclization protocol.
-
Stage 2: Installation of the Amino Moiety. A safe and efficient two-step conversion of the primary alcohol to the primary amine via a tosylate and azide intermediate. This pathway is chosen over direct amination to avoid over-alkylation and other side reactions, and it circumvents the use of hazardous reagents like hydrazoic acid.
-
Stage 3: Derivatization and Salt Formation. Conversion of the free amine to its stable hydrochloride salt and subsequent N-alkylation to generate a library of derivatives.
This linear sequence is designed for process control, with stable, isolable intermediates at each stage, which is critical for ensuring quality and consistency in a scale-up environment.[8]
Caption: Overall workflow for the scalable synthesis of the target compound and its derivatives.
Detailed Protocols and Process Insights
Stage 1: Synthesis of 3-Ethyl-3-(hydroxymethyl)oxetane
Principle: This step utilizes a one-pot tosylation and subsequent base-mediated intramolecular cyclization. The choice of a non-nucleophilic base and careful temperature control are paramount to favor the desired SN2 cyclization over competing elimination or intermolecular reactions.
Protocol:
-
Setup: To a 20 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 1,1,1-tris(hydroxymethyl)ethane (1.0 kg, 8.32 mol) and pyridine (10 L).
-
Cooling: Cool the resulting slurry to -5 °C using a circulating chiller.
-
Tosylation: Add p-toluenesulfonyl chloride (1.67 kg, 8.74 mol, 1.05 equiv) portion-wise over 2 hours, ensuring the internal temperature does not exceed 0 °C.
-
Scientist's Insight: The selective monotosylation of the primary triol is achieved through careful control of stoichiometry and temperature. Adding the tosyl chloride slowly to the cold slurry prevents the exothermic reaction from getting out of control and minimizes the formation of di- and tri-tosylated byproducts.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cyclization: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium hydroxide (1.0 kg, 25 mol) in water (5 L) over 1 hour. After the addition is complete, allow the reactor to warm to room temperature and stir for 18 hours.
-
Scientist's Insight: The in-situ addition of aqueous NaOH provides the hydroxide ions needed to deprotonate one of the remaining hydroxyl groups, which then acts as the nucleophile for the ring-forming SN2 reaction, displacing the tosylate. This one-pot approach improves process efficiency significantly.
-
-
Work-up and Isolation: Quench the reaction by adding 5 L of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 3-ethyl-3-(hydroxymethyl)oxetane as a colorless oil.
| Parameter | Value | Rationale |
| Scale | 1.0 kg Starting Material | Demonstrates protocol viability at a significant scale. |
| Temperature | -5 °C to 0 °C | Critical for selective monotosylation and safety. |
| Base | Pyridine (solvent) / NaOH | Pyridine acts as a base and solvent; NaOH drives the cyclization. |
| Typical Yield | 65-75% | Good yield for a multi-step, one-pot process at this scale. |
| Purification | Vacuum Distillation | Effective for removing non-volatile impurities on a large scale. |
Stage 2: Synthesis of 3-Ethyloxetan-3-amine
Principle: This two-step sequence first converts the primary alcohol into a good leaving group (tosylate) and then displaces it with azide, a highly reliable and efficient amine precursor. The final reduction of the azide to the amine is achieved via catalytic hydrogenation, a clean and scalable method that avoids the use of metal hydride reagents and produces only nitrogen gas as a byproduct.
Protocol (Part A: Azide Formation):
-
Tosylation: In a 20 L reactor, dissolve 3-ethyl-3-(hydroxymethyl)oxetane (0.75 kg, 6.46 mol) in pyridine (7.5 L) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.35 kg, 7.08 mol, 1.1 equiv) portion-wise, maintaining the temperature below 5 °C. Stir for 4 hours.
-
Azide Displacement: Add sodium azide (0.84 kg, 12.9 mol, 2.0 equiv) followed by dimethylformamide (DMF, 4 L). Heat the mixture to 80 °C and stir for 12-16 hours.
-
Scientist's Insight: DMF is used as a polar aprotic solvent to facilitate the SN2 displacement of the tosylate by the azide anion. A moderate excess of sodium azide ensures the reaction goes to completion. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate engineering controls and quenching procedures.
-
-
Work-up: Cool the reaction to room temperature and pour it into 20 L of ice-water. Extract the product with ethyl acetate (3 x 5 L). Wash the combined organic layers with water and brine, then dry and concentrate to yield crude 3-(azidomethyl)-3-ethyloxetane. This intermediate is often used directly in the next step without further purification.
Protocol (Part B: Azide Reduction):
-
Setup: To a high-pressure hydrogenation vessel, add the crude 3-(azidomethyl)-3-ethyloxetane (approx. 6.4 mol) dissolved in methanol (10 L).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 75 g) to the solution.
-
Scientist's Insight: Catalytic hydrogenation is the method of choice for azide reduction at scale due to its high efficiency, clean conversion, and operational safety compared to reagents like LiAlH₄. The catalyst loading is typically low, making it cost-effective.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 3-Ethyloxetan-3-amine as the free base.
Stage 3: Hydrochloride Salt Formation and Derivatization
Principle: Primary amines are often converted to their hydrochloride salts to improve stability, crystallinity, and handling properties. For derivatization, reductive amination is a powerful and versatile C-N bond-forming reaction that allows for the synthesis of a wide array of secondary and tertiary amines.[9][10]
Protocol (Salt Formation):
-
Dissolve the crude 3-Ethyloxetan-3-amine free base (approx. 6.4 mol) in isopropanol (10 L) and cool to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution is ~1-2.
-
A white precipitate will form. Stir the slurry at 0 °C for 1 hour, then collect the solid by filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound.[11]
| Parameter | Value | Rationale |
| Overall Yield | 50-60% (from Stage 1) | Represents a robust, scalable multi-step synthesis. |
| Purity (Post-Crystallization) | >98% (by HPLC) | Salt formation is an excellent final purification step. |
| Final Form | Crystalline Solid | Ideal for long-term storage and accurate weighing. |
Synthesis of N-Alkyl Derivatives via Reductive Amination
This protocol can be adapted to generate a diverse library of secondary and tertiary amine derivatives, which is essential in structure-activity relationship (SAR) studies.
Caption: Decision workflow for synthesizing N-alkylated derivatives.
General Protocol (Reductive Amination):
-
To a solution of 3-Ethyloxetan-3-amine (1.0 equiv) in dichloromethane (DCM), add the desired aldehyde or ketone (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Stir the reaction for 12-24 hours until complete.
-
Quench with saturated sodium bicarbonate solution, separate the layers, and extract the aqueous phase with DCM.
-
Dry, concentrate, and purify the combined organic layers by column chromatography or crystallization to obtain the N-alkylated derivative.[12]
Safety and Handling
Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment is mandatory.
-
Reagent Hazards:
-
Sodium Azide: Highly toxic. Avoid contact with acids (forms toxic hydrazoic acid gas) and heavy metals (forms explosive azides). All work should be done in a well-ventilated fume hood.
-
Pyridine/DMF: Flammable and toxic. Handle in a ventilated area.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated high-pressure laboratory with appropriate safety interlocks and monitoring.
-
-
Process Hazards:
-
Exothermic Reactions: Tosylation reactions are exothermic. Strict temperature control via a jacketed reactor and slow reagent addition is critical to prevent thermal runaway.
-
Oxetane Stability: While 3,3-disubstituted oxetanes are generally robust, they can be susceptible to ring-opening under strongly acidic conditions.[1][13] Care should be taken during the final HCl salt formation and in any subsequent reactions involving strong acids.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), is required at all times.[14]
Analytical Quality Control
Purity and identity must be confirmed at each key stage. The final hydrochloride salt should be characterized thoroughly.
| Analytical Method | Expected Result for 3-Ethyloxetan-3-amine HCl |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), oxetane ring protons (singlets or doublets), and a broad singlet for the -NH₃⁺ protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, the quaternary oxetane carbon, the oxetane methylene carbons, and the carbon bearing the amino group. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z = 116.1). |
| HPLC | Purity ≥ 98% with retention time characteristic of the compound.[] |
| FT-IR | Characteristic peaks for N-H stretching (broad, ~3000 cm⁻¹), C-H stretching, and C-O ether stretching (~980 cm⁻¹). |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 9. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
Application Notes and Protocols: Strategic Incorporation of 3-Ethyloxetan-3-amine Hydrochloride for Enhanced Pharmacokinetic Profiles
Abstract
In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) properties is a critical determinant of a candidate's success. Poor aqueous solubility, rapid metabolic degradation, and undesirable lipophilicity frequently lead to the attrition of otherwise potent compounds. The strategic incorporation of small, three-dimensional motifs has emerged as a powerful tool to mitigate these liabilities. This document provides a comprehensive guide to the application of 3-Ethyloxetan-3-amine hydrochloride, a versatile building block, for the enhancement of drug-like properties. We will explore the mechanistic underpinnings of its utility, present detailed protocols for its incorporation, and outline methodologies for evaluating the resulting improvements in key pharmacokinetic parameters.
Introduction: The Challenge of "Drug-Likeness" and the Rise of 3D Fragments
The journey of a drug from administration to its target is fraught with physiological barriers. A successful therapeutic agent must possess a finely tuned balance of physicochemical properties governing its Absorption, Distribution, Metabolism, and Excretion (ADME). Historically, medicinal chemistry has often focused on optimizing potency through modifications that inadvertently increase lipophilicity, leading to poor solubility and increased metabolic clearance.
The incorporation of sp³-rich, three-dimensional (3D) fragments like the oxetane ring offers a compelling solution to this challenge.[1][2] Unlike flat, aromatic systems, these scaffolds introduce conformational rigidity and polarity without a significant increase in molecular weight, providing a pathway to escape "flatland" and access more favorable physicochemical space.[3][4] The 3-ethyloxetan-3-amine moiety, in particular, serves as a unique and powerful tool for medicinal chemists.
The Multifaceted Impact of the 3-Ethyloxetan-3-amine Moiety
The introduction of the 3-ethyloxetan-3-amine group into a lead compound can induce profound and beneficial alterations to its ADME profile. These effects stem from the unique structural and electronic properties of the oxetane ring.[5][6]
Enhancing Aqueous Solubility
The polar ether oxygen within the strained four-membered ring acts as a strong hydrogen bond acceptor, significantly improving a molecule's interaction with water.[7] This can lead to a dramatic increase in aqueous solubility, a critical factor for oral bioavailability. By replacing non-polar moieties such as a gem-dimethyl or isopropyl group with the 3-ethyloxetane-3-amine motif, a substantial enhancement in solubility can be achieved, often by orders of magnitude.[5][8]
Improving Metabolic Stability
Metabolic instability, primarily driven by Cytochrome P450 (CYP) enzymes, is a major cause of drug failure.[9] The oxetane ring is a poor substrate for many CYP isoforms.[10] Its incorporation can shield metabolically labile positions on a parent molecule from oxidative attack, thereby increasing the compound's half-life in vivo. Furthermore, the presence of the oxetane can redirect metabolism away from CYP pathways towards other routes like hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[9]
Modulating Lipophilicity and pKa
The oxetane moiety is a bioisostere of the gem-dimethyl group, occupying a similar steric volume but with significantly increased polarity.[8][11] This allows for the reduction of a compound's lipophilicity (LogD), which can be advantageous for minimizing off-target effects and improving overall developability.[12]
Crucially, the electron-withdrawing nature of the oxetane's oxygen atom has a potent effect on the basicity of the adjacent amine.[6] Placing the oxetane alpha to the nitrogen can lower its pKa by several units.[12] This is a highly valuable tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability, while retaining the amine's utility as a key interaction point or synthetic handle.[3]
Data-Driven Insights: Comparative Analysis
The benefits of incorporating the 3-ethyloxetan-3-amine moiety are best illustrated through comparative data. The following tables summarize the predicted and observed changes in key pharmacokinetic parameters when a hypothetical parent compound is modified.
Table 1: Physicochemical Property Modulation
| Moiety | Structure | Calculated LogP | Calculated pKa | Aqueous Solubility (µg/mL) |
| Isopropylamine | Parent Scaffold-NH-CH(CH₃)₂ | 3.5 | 10.5 | < 1 |
| 3-Ethyloxetan-3-amine | Parent Scaffold-NH-(3-ethyl-oxetan-3-yl) | 2.1 | 7.8 | 75 |
Table 2: In Vitro ADME Profile Comparison
| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
| Parent Compound | 15 | 0.5 | 2.1 |
| Oxetane-Modified Analog | > 90 | 3.2 | > 30 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound and the subsequent evaluation of the modified compound's properties.
Synthetic Incorporation Protocols
This compound can be readily incorporated into lead scaffolds through standard synthetic transformations such as reductive amination and amide coupling.
Protocol 1: Reductive Amination with an Aldehyde
Objective: To form a C-N bond between a parent aldehyde and 3-Ethyloxetan-3-amine.
Rationale: Reductive amination is a robust and widely used method for forming secondary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate iminium ion in situ without affecting the starting aldehyde.[4] The initial presence of a weak acid can catalyze imine formation.[11]
Materials:
-
Aldehyde of interest (1.0 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde of interest (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous DCM to dissolve/suspend the reagents (approx. 0.1 M concentration of the aldehyde).
-
Add triethylamine (2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Amide Coupling with a Carboxylic Acid
Objective: To form an amide bond between a parent carboxylic acid and 3-Ethyloxetan-3-amine.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent like EDC in combination with an additive like HOBt activates the carboxylic acid for nucleophilic attack by the amine, while minimizing side reactions and racemization.[15][16] A non-nucleophilic base like DIPEA is used to neutralize acid byproducts and the hydrochloride salt of the amine.[17]
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (2x) and then with saturated aqueous LiCl solution (3x) to remove residual DMF.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
In Vitro Pharmacokinetic Evaluation
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Objective: To assess the metabolic stability of the oxetane-modified compound in the presence of liver enzymes.
Rationale: This assay provides a crucial early indication of a compound's metabolic clearance. By incubating the compound with HLMs, which are rich in CYP enzymes, we can determine its intrinsic clearance rate and predict its in vivo half-life.
Materials:
-
Test compound and Parent compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and parent compound at 1 µM in phosphate buffer.
-
In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37 °C for 10 minutes.
-
Initiate the reaction by adding the compound working solution to the wells containing the HLM and NADPH system.
-
Incubate the plate at 37 °C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the compound at each time point.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time.
Visualizing Workflows and Concepts
Diagrams are essential for conceptualizing experimental processes and molecular relationships.
References
- 1. US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. connectjournals.com [connectjournals.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: 3-Ethyloxetan-3-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Ethyloxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. The unique strained oxetane ring presents specific synthetic challenges, and achieving high yields requires careful control over reaction conditions and a proactive approach to troubleshooting.[1][2][3] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the common hurdles encountered during this multi-step synthesis.
Synthetic Strategy Overview
The synthesis of this compound is typically not a single reaction but a sequence. A robust and common pathway involves the initial construction of the 3-ethyl-3-aminooxetane core, followed by the deprotection and formation of the hydrochloride salt. A widely adopted strategy uses a tert-butyloxycarbonyl (Boc) protecting group, which offers stability and allows for straightforward deprotection under acidic conditions to yield the final salt.[4][5][6]
The overall workflow can be visualized as follows:
References
Managing the stability of 3-Ethyloxetan-3-amine hydrochloride in acidic conditions
Technical Support Center: 3-Ethyloxetan-3-amine hydrochloride
Introduction: Understanding the Stability Profile of this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to ensure its stability, particularly in solution. As a bifunctional molecule containing a strained oxetane ring and a primary amine (protonated as the hydrochloride salt), its behavior in different chemical environments can be complex.
The primary stability concern for this molecule is the integrity of the four-membered oxetane ring. While the 3,3-disubstitution provides a degree of steric and electronic stabilization compared to simpler oxetanes, the ring is susceptible to cleavage under certain conditions, most notably strong acidity.[1][2] This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges, design robust experiments, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the primary degradation pathway for this compound in acidic conditions?
Answer: The principal degradation mechanism is the acid-catalyzed hydrolytic ring-opening of the oxetane moiety. The strained four-membered ring is prone to protonation at the ether oxygen, which activates the ring for nucleophilic attack. In aqueous acidic media, water acts as the nucleophile.
The proposed mechanism proceeds as follows:
-
Protonation: The lone pair of electrons on the oxetane oxygen is protonated by a hydronium ion (H₃O⁺) from the acidic solution.
-
Ring Opening: This protonation weakens the C-O bonds and facilitates ring opening. The attack of a nucleophile (like water) on one of the ring carbons leads to cleavage of a C-O bond. This process is significantly faster under acidic conditions compared to neutral or basic media.[1][3]
-
Formation of Diol: The final degradation product is the corresponding 1,3-diol, 2-(aminomethyl)-2-ethylpropane-1,3-diol hydrochloride .
This pathway is a known reactivity pattern for oxetanes, driven by the relief of ring strain.[4]
Caption: Acid-catalyzed hydrolytic ring-opening of 3-Ethyloxetan-3-amine.
Q2: I'm observing rapid loss of my parent compound in an acidic mobile phase during LC-MS analysis. What should I do?
Answer: This is a common issue when the mobile phase acidity is too high. The combination of low pH and time spent in solution (from sample preparation to injection) can cause on-instrument or pre-analysis degradation.
Caption: Troubleshooting workflow for analyte instability during LC-MS analysis.
Detailed Steps:
-
Reduce Mobile Phase Acidity: Trifluoroacetic acid (TFA) at 0.1% creates a pH of ~2.0 and can be aggressive. Switch to 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2) if your chromatography allows. This is often the most effective single change.
-
Cool the Autosampler: Keep your sample vials cooled to 4–10 °C. Reaction kinetics are highly temperature-dependent, and cooling will significantly slow the rate of hydrolysis.
-
Minimize Residence Time: Prepare samples immediately before placing them in the autosampler and use a sequence that minimizes the time the first sample waits before injection.
-
Change Sample Diluent: If your samples are dissolved in an acidic aqueous solution, they begin degrading immediately. Consider dissolving them in a high-organic mixture (e.g., 50:50 acetonitrile:water) or pure organic solvent if solubility permits, and only introduce the mobile phase acidity at the point of injection.
Q3: How do I properly design a forced degradation (stress testing) study for this compound?
Answer: A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] This study should be conducted according to ICH Q1A guidelines.[6][7] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[8]
| Stress Condition | Reagent/Condition | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 to 72 hours at 60 °C | Oxetane Ring Opening |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 to 24 hours at 60 °C | Generally stable; amine reactivity possible |
| Oxidation | 3% to 30% H₂O₂ | 2 to 24 hours at RT | N-oxidation of the amine |
| Thermal | Dry Heat, 80-100 °C | 24 to 72 hours | Unlikely to degrade significantly alone |
| Photostability | ICH Q1B compliant light source | Per ICH Q1B guidelines | Potential for photo-oxidation |
Note: These are starting points. The concentration of the stressor, temperature, and duration should be adjusted to achieve the target degradation level.[8][9]
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Water or 50:50 Acetonitrile:Water).
-
Stress Sample: In a sealed glass vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Incubation: Place both vials in a controlled temperature oven or water bath at 60 °C.
-
Time Points: Withdraw aliquots from both the stress and control samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic aliquots with an equivalent molar amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute with mobile phase to the target analytical concentration.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method. Calculate the percentage of parent compound remaining and identify the relative abundance of any degradation products.
This systematic approach is crucial for developing a robust, stability-indicating analytical method as mandated by regulatory bodies.[10][11]
Part 2: Formulation and Handling Guidance
Q4: What buffer systems are recommended for formulating this compound in a solution with a pH between 3 and 6?
Answer: Selecting the right buffer is critical to prevent unintended degradation. The ideal buffer should have sufficient capacity in the target pH range and be non-nucleophilic to avoid participating in the ring-opening reaction.
| Buffer System | pKa(s) | Buffering Range | Suitability & Comments |
| Phosphate | 2.15, 7.20, 12.38 | 6.2 - 8.2 | Good. Use the H₂PO₄⁻/HPO₄²⁻ equilibrium. Non-nucleophilic and commonly used. Best for pH > 6. |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Use with Caution. Excellent buffering capacity in this range, but citrate is a potential nucleophile (contains carboxylate and hydroxyl groups) that could slowly catalyze ring opening. |
| Acetate | 4.76 | 3.8 - 5.8 | Use with Caution. Similar to citrate, the acetate ion is a weak nucleophile. Suitable for many applications but may not be ideal for long-term stability studies where baseline stability is critical. |
| MES (Good's Buffer) | 6.15 | 5.5 - 6.7 | Excellent. MES (2-(N-morpholino)ethanesulfonic acid) is a non-nucleophilic buffer. Highly recommended for kinetic or long-term stability studies where buffer interference must be minimized. |
Recommendation: For maximum stability and inertness, especially during long-term storage or kinetic analysis, a MES buffer is preferred for the pH 5.5-6.7 range. For pH ranges below 5.5, a phosphate buffer is a reliable choice, though its capacity diminishes below pH 6. If using citrate or acetate, it is crucial to run parallel stability studies to quantify any buffer-catalyzed degradation.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. snscourseware.org [snscourseware.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification Techniques for 3-Ethyloxetan-3-amine hydrochloride
Introduction
3-Ethyloxetan-3-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The incorporation of the oxetane ring can improve key physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] However, the purification of its hydrochloride salt—a polar, water-soluble solid—presents unique challenges that can impact yield, purity, and the reproducibility of downstream applications.
This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of 3-Ethyloxetan-3-amine hydrochloride. It is structured in a question-and-answer format to directly address specific experimental problems, explaining the underlying chemical principles and offering field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the compound's properties is the first step to designing an effective purification strategy.
-
Polarity and Solubility: As an amine hydrochloride, the compound is a salt. This makes it highly polar and generally soluble in polar protic solvents like water, methanol, and ethanol, while having low solubility in nonpolar organic solvents such as hexanes, diethyl ether, or ethyl acetate.[3][4] This solubility profile is central to choosing appropriate solvents for recrystallization and chromatography.
-
Basicity: The free amine (3-Ethyloxetan-3-amine) is basic. The hydrochloride salt can be converted back to the free amine by treatment with a base. This reversible transformation is the foundation of extractive purification methods.[3][5]
-
Oxetane Ring Stability: The four-membered oxetane ring possesses significant ring strain (~25.5 kcal/mol), making it susceptible to ring-opening under harsh acidic or nucleophilic conditions.[1] While generally stable, prolonged exposure to strong acids or high temperatures should be avoided to prevent the formation of ring-opened impurities, such as 1-(2-chloroethyl)-1-(aminomethyl)cyclopropanol or related diols.
Q2: What are the most common impurities I should expect in my crude reaction product?
A2: Impurities can originate from the starting materials, side reactions, or subsequent workup steps. Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the oxetane ring or the amine functionality.[6][7]
-
Ring-Opened Byproducts: As mentioned above, harsh conditions can lead to the formation of diols or other ring-opened species.
-
Over-alkylation or Dimerization Products: Side reactions may lead to the formation of dimers or other oligomers.
-
Residual Solvents: Solvents used in the reaction or initial workup can be trapped in the crude solid.
-
Genotoxic Impurities: If the hydrochloride salt is formed using alcoholic HCl (e.g., HCl in ethanol), there is a risk of forming small amounts of genotoxic alkyl chlorides like ethyl chloride.[8]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment.[9]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity analysis. A reversed-phase C18 column or a HILIC column can be effective for this polar compound.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the parent compound and detecting trace impurities.[11][12]
-
Elemental Analysis (EA): Provides the elemental composition (C, H, N, Cl) of the sample, which can be compared to the theoretical values to confirm the salt's identity and provide an indication of purity.[9]
Section 2: Troubleshooting Guides - Method-Specific Issues
This section addresses common problems encountered during specific purification techniques.
Part A: Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like amine hydrochlorides.[13] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.
A4: Failure to crystallize is typically due to high impurity levels or an inappropriate solvent choice.
-
Re-evaluate Purity: Impurities can act as "crystallization inhibitors." If your crude product is an oil or very impure, consider a preliminary purification by column chromatography or an acid-base extraction to increase its purity before attempting recrystallization.[4]
-
Systematic Solvent Screening: Use small amounts of your material to test a range of solvents and solvent systems. For an amine salt, start with polar solvents.
-
Use an Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise at room temperature or while warm until the solution becomes persistently cloudy. Gently heat until the solution clarifies, then allow it to cool slowly.[14]
-
Induce Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal from a previous successful batch.
A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid instead of a solid.
-
Increase Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to dissolve the oil, then allow it to cool again, more slowly.
-
Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice.
-
Change the Solvent System: The polarity difference between your compound and the solvent may be too large. Try a more polar solvent or a mixture of solvents.
A6: The ideal solvent will dissolve the compound when hot but not when cold. A systematic search is always best, but the following table provides excellent starting points.
| Solvent System | Solubility Profile & Rationale | Protocol Notes |
| Isopropanol (IPA) or Ethanol (EtOH) | These are good single-solvent choices. The hydrochloride salt should have moderate solubility at room temperature but high solubility at reflux. | Dissolve in a minimum of boiling solvent, then cool slowly. If crystals don't form, adding a small amount of an anti-solvent like ethyl acetate can help. |
| Methanol / Diethyl Ether | A powerful solvent/anti-solvent pair. Methanol is an excellent solvent for polar salts.[4] Diethyl ether is a nonpolar anti-solvent. | Dissolve the crude solid in a minimal amount of room temperature methanol. Slowly add diethyl ether until persistent cloudiness appears. Add a few drops of methanol to clarify, then let stand. |
| Acetonitrile / Water | Acetonitrile is a moderately polar solvent. Adding a small amount of water can significantly increase the solubility of the salt when hot. | Dissolve in hot acetonitrile with a small percentage of water (e.g., 95:5 MeCN:H₂O). As the solution cools, the solubility will drop sharply, promoting crystallization. |
Part B: Column Chromatography
While recrystallization is preferred for the final salt, chromatography is often necessary to purify the free amine from closely related impurities before salt formation.
A7: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to your basic amine, leading to broad, tailing peaks and loss of material on the column.[15]
Solution: Neutralize the silica's active sites by adding a small amount of a competing base to your mobile phase.
-
Add Triethylamine (TEA): The most common method. Add 0.5-2% triethylamine to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine in a 90:10:1 ratio).[16] The TEA will bind to the acidic sites, allowing your compound to elute symmetrically.
-
Use Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/ (7N NH₃ in MeOH)).
-
Use Treated Silica: Commercially available amine-functionalized or base-deactivated silica gels are also excellent options, though more expensive.
A8: You should consider these alternatives when dealing with highly polar compounds.
-
Reversed-Phase (RP) Chromatography: This is a good choice for purifying the hydrochloride salt directly, as it is highly polar. The stationary phase (e.g., C18) is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or acid modifier like TFA or formic acid) is used.[17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for compounds that are too polar for traditional reversed-phase chromatography (i.e., they elute with the solvent front).[18] It uses a polar stationary phase (like bare silica) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] This makes it well-suited for separating polar amine salts.
Part C: Liquid-Liquid Extraction
Acid-base extraction is a powerful workup technique to separate amines from neutral or acidic impurities.[5]
A10: This process involves converting the hydrochloride salt to its freebase form, which is soluble in organic solvents, while ionic impurities remain in the aqueous phase.
Diagram 1: Workflow for Acid-Base Extractive Purification.
A11: Emulsions are common when extracting basic aqueous solutions. Here are several effective techniques:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and forces the organic compound into the organic layer.[19]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate on their own.
Section 3: Protocols and Decision Workflows
Protocol 1: General Recrystallization of this compound
-
Select a Solvent System: Using the guidance in Q6, select a suitable solvent (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol just until all the solid dissolves. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified product by HPLC and NMR to confirm its purity and identity.
Workflow: Choosing the Right Purification Strategy
Diagram 2: Decision tree for purification strategy selection.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. Amine Extraction in the Laboratory [ns1.almerja.com]
- 6. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1379288-48-8|this compound|BLD Pharm [bldpharm.com]
- 12. 1379288-48-8|this compound| Ambeed [ambeed.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. columbia.edu [columbia.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Ethyloxetan-3-amine Hydrochloride
Welcome to the technical support guide for 3-Ethyloxetan-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. The oxetane motif is increasingly employed in drug discovery to enhance key properties such as metabolic stability and aqueous solubility, often serving as a bioisostere for gem-dimethyl or carbonyl groups[1][2]. However, the hydrochloride salt form, while beneficial for shelf-life stability and handling, presents a significant hurdle: poor solubility in the less polar organic solvents typically required for synthesis.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues through a series of frequently asked questions, troubleshooting protocols, and the fundamental principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
The primary reason lies in the compound's ionic nature. This compound is a salt. In this form, the amine group is protonated to an ammonium cation (R-NH₃⁺), and it is associated with a chloride anion (Cl⁻). This ionic structure makes the molecule highly polar.
-
The Principle of "Like Dissolves Like": Polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents[3]. Solvents like DCM, THF, diethyl ether, and toluene are significantly less polar than the amine salt. The strong electrostatic interactions within the salt's crystal lattice are not easily overcome by the weaker interactions offered by these solvents, resulting in poor solubility.
Q2: What are the recommended starting solvents for this compound?
Given its salt form, initial dissolution attempts should begin with polar solvents. While quantitative data for this compound is not widely published, its solubility behavior is comparable to other small molecule amine hydrochlorides.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Type | Solvent Examples | Expected Solubility | Rationale & Comments |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | These solvents can effectively solvate both the ammonium cation and the chloride anion through strong hydrogen bonding and ion-dipole interactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate cations well, but may be less effective with the chloride anion compared to protic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Low to Insoluble | Insufficiently polar to overcome the crystal lattice energy of the salt. Often the desired reaction solvent, but direct dissolution is challenging. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Insoluble | Low polarity and inability to form strong interactions with the ionic salt. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents that are incompatible with highly polar salts. |
Q3: I've tried dissolving the salt in my reaction solvent (DCM) with no success. What are the first troubleshooting steps?
Before resorting to chemical modification, several physical methods can be attempted to aid dissolution. These techniques work by increasing the kinetic energy of the system and the surface area of the solid.
-
Vigorous Stirring/Agitation: Ensure the mixture is being stirred efficiently to maximize contact between the solid surface and the solvent.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates, increasing the effective surface area available for solvation.
-
Gentle Warming: Increasing the temperature often increases the solubility of solids[4]. However, this must be done with caution.
-
Causality: Heat provides the energy needed to break the ionic bonds in the crystal lattice.
-
Trustworthiness: Monitor the temperature carefully. Amine-containing compounds can be susceptible to degradation at elevated temperatures[5]. Run a small-scale test and check for discoloration or the appearance of impurities by TLC or LC-MS.
-
Q4: Can using a co-solvent improve solubility?
Yes, this is a very effective and minimally invasive technique. A co-solvent system involves adding a small amount of a highly polar "solubilizing" solvent to the bulk, less polar reaction solvent.
-
Mechanism: The polar co-solvent (e.g., methanol) directly interacts with the ionic salt, creating a localized polar environment that helps disrupt the crystal lattice. This solvated complex is then more readily dispersed in the bulk non-polar solvent. For many poorly soluble drugs, co-solvency is a primary method for solubilization[6].
Table 2: Example Co-Solvent Systems for Amine Hydrochlorides
| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Considerations |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | Highly effective. Start with a very small amount of MeOH and add more if needed. |
| Chloroform (CHCl₃) | Methanol (MeOH) | 98:2 to 95:5 | Similar to DCM/MeOH system. |
| Tetrahydrofuran (THF) | Dimethylformamide (DMF) | 95:5 to 90:10 | Use if protic co-solvents like MeOH are incompatible with your reaction chemistry. |
Protocol for Co-Solvent Testing:
-
Suspend the this compound in your primary organic solvent (e.g., 10 mL of DCM).
-
While stirring vigorously, add the co-solvent (e.g., MeOH) dropwise.
-
Continue adding the co-solvent in small increments (e.g., 50-100 µL at a time) until the solid dissolves.
-
Validation: Ensure the added co-solvent does not interfere with your downstream reaction chemistry (e.g., by reacting with sensitive reagents).
Q5: The physical methods and co-solvents are not working or are incompatible with my reaction. What is the most reliable strategy?
The most robust and widely practiced method is to convert the hydrochloride salt to its corresponding free base .
-
Expertise & Causality: The free base is the neutral form of the amine (R-NH₂). By removing the proton (H⁺) and the chloride counter-ion (Cl⁻), the molecule loses its ionic character and becomes significantly less polar. This neutral, organic-like molecule is much more soluble in a wide range of organic solvents[7]. This conversion is a standard prerequisite for many reactions involving amine salts, such as amide couplings.
Q6: How do I perform the conversion of this compound to its free base?
The conversion is typically achieved through a simple liquid-liquid extraction using a mild aqueous base. This process is often referred to as "freebasing."
Experimental Protocol: Free Base Conversion
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% aqueous sodium carbonate (Na₂CO₃)
-
An immiscible organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water or a dilute aqueous base solution in a beaker or flask.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add saturated aqueous NaHCO₃ solution. You may observe gas (CO₂) evolution. Continue adding base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH > 8).
-
Extraction: Add the organic extraction solvent (e.g., DCM, volume approximately equal to the aqueous layer) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing and transfer of the free base into the organic layer.
-
Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: To maximize yield, repeat the extraction of the aqueous layer with fresh organic solvent two more times. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and any remaining inorganic salts.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.
-
Validation & Caution: The resulting free amine should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon) as free amines can be less stable than their hydrochloride salts and may be susceptible to oxidation or self-condensation over time.
References
- 1. Oxetanes - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 4. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
Oxetane Core Integrity: A Technical Guide to Preventing Ring-Opening
From the Desk of the Senior Application Scientist
Welcome to the technical support center for chemists working with oxetane-containing molecules. The oxetane ring is a fascinating and increasingly vital structural motif in medicinal chemistry and drug development.[1][2] Valued for its ability to act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, it can profoundly improve physicochemical properties like aqueous solubility and metabolic stability.[1][3][4][5]
However, the very strain that makes the oxetane ring a useful reactive intermediate also renders it susceptible to undesired ring-opening.[3][6] This guide is designed to provide you, the researcher, with a clear understanding of the mechanisms behind oxetane instability and to offer field-proven, practical solutions to preserve the core during your synthetic campaigns.
Frequently Asked Questions (FAQs) on Oxetane Stability
This section addresses the fundamental principles governing the stability of the oxetane core.
Q1: What makes the oxetane ring susceptible to opening?
The susceptibility of the oxetane ring to cleavage stems from two primary factors:
-
Ring Strain: The four-membered ring has a significant ring strain of approximately 25.5 kcal/mol.[4] This is comparable to an oxirane (27.3 kcal/mol) and much greater than a tetrahydrofuran (5.6 kcal/mol).[4] This inherent strain provides a thermodynamic driving force for reactions that lead to ring-opening.
-
Lewis Basicity: The oxygen atom's lone pairs are sterically accessible, making the oxetane a potent Lewis base and hydrogen-bond acceptor.[5] This allows for ready interaction with Brønsted or Lewis acids, which activates the ring for nucleophilic attack.[7][8]
Q2: Are all oxetanes created equal? How does substitution affect stability?
No, substitution pattern plays a critical role in the stability of the oxetane ring.
-
High Stability: 3,3-disubstituted oxetanes are generally the most stable. The substituents sterically hinder the path of an external nucleophile to the C-O σ* antibonding orbital, which is necessary for ring cleavage.[9]
-
Moderate to Low Stability: 2-substituted and unsubstituted oxetanes are more prone to opening. Electron-donating groups at the C2 position, in particular, can stabilize a carbocation intermediate upon ring-opening, thus increasing instability.[9]
-
Internal Nucleophiles: The presence of a nearby internal nucleophile (like a hydroxyl or amine group) can dramatically decrease stability, especially under acidic conditions, as it can facilitate an intramolecular ring-opening reaction.[9][10]
Q3: What are the most common culprits for unintended ring-opening in a synthesis?
The most common conditions that trigger oxetane ring-opening are:
-
Acidic Conditions: Both Brønsted and strong Lewis acids can protonate or coordinate to the oxetane oxygen, making the ring highly electrophilic and vulnerable to attack by even weak nucleophiles (including the solvent).[3][11][12][13]
-
Strong Nucleophiles: While stable to many basic conditions, the oxetane ring can be opened by strong nucleophiles like organometallics (organolithiums, Grignards) and powerful hydrides (LiAlH₄), typically via an SN2 mechanism at the less sterically hindered carbon.[3][12][14]
Troubleshooting Guide: Preserving the Oxetane Core
This guide provides specific solutions to common problems encountered during synthesis.
Problem: My oxetane ring opens under acidic reaction conditions.
This is the most frequently encountered issue. Acid catalysis dramatically lowers the energy barrier for nucleophilic attack.
Under acidic conditions, the oxetane oxygen is protonated, creating a highly reactive oxonium ion. A nucleophile can then attack one of the ring carbons (C2 or C4), leading to a 1,3-difunctionalized product. The regioselectivity of this attack is governed by electronic and steric factors; attack often occurs at the more substituted carbon as the reaction proceeds through a carbocation-like transition state.[12]
Caption: Acid-catalyzed activation and subsequent nucleophilic ring-opening.
-
Reagent Selection: Avoid strong acids (e.g., HCl, H₂SO₄, TFA) and potent Lewis acids (e.g., BCl₃, AlCl₃). If an acid is necessary, consider milder alternatives or catalytic amounts. For example, some reactions can be promoted by weaker Lewis acids like In(OTf)₃ or Yb(OTf)₃ under carefully controlled conditions.[8][15]
-
Solvent Choice: When running reactions under acidic conditions, use non-nucleophilic, aprotic solvents (e.g., CH₂Cl₂, Toluene) instead of protic solvents like methanol or water, which can act as nucleophiles and open the ring.[3]
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for reasonable conversion. Low temperatures can disfavor the ring-opening pathway.[3]
-
Protecting Group Strategy: Choose protecting groups that can be removed under non-acidic conditions.
| Protecting Group | Unstable To | Recommended Removal Conditions |
| tert-Butyldimethylsilyl (TBDMS) | Strong Acid (e.g., HCl) | TBAF in THF; HF-Pyridine |
| Boc (on an amine) | Strong Acid (e.g., TFA) | Consider Benzyl (Bz) group (removable by hydrogenolysis) or Fmoc (removable by base) |
| Ketal/Acetal | Aqueous Acid | Use protecting groups stable to acid but removable by other means if possible. |
Protocol: Mild Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected, oxetane-containing substrate in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF dropwise (1.1 equivalents).
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and concentrate under reduced pressure. This method avoids acidic conditions entirely, preserving the oxetane.[3]
Problem: My oxetane is decomposing during its synthesis via Williamson Etherification.
The intramolecular Williamson etherification is a cornerstone of oxetane synthesis. However, improper choice of base or reaction conditions can lead to fragmentation instead of cyclization.
The desired reaction is an intramolecular SN2 displacement of a leaving group (e.g., tosylate, mesylate) by an alkoxide. However, if a strong, bulky base (like potassium tert-butoxide) is used, it can promote a competing E2 elimination pathway known as a Grob fragmentation, especially if the resulting olefin is thermodynamically stable.[3]
Caption: Competing pathways during base-mediated oxetane synthesis.
The key is to favor the SN2 pathway over elimination.
-
Base Selection: Use a non-hindered, strong base such as Sodium Hydride (NaH) or a milder base like Potassium Carbonate (K₂CO₃).[3] Avoid bulky bases like KOtBu or LDA.
-
Leaving Group: Employ a good leaving group like a tosylate (Ts) or mesylate (Ms) to facilitate the SN2 reaction.
-
Temperature: Run the cyclization at a controlled temperature. While some reactions require heat, starting at 0 °C or room temperature can often prevent side reactions.
Protocol: Williamson Etherification for a 3,3-Disubstituted Oxetane
-
Starting with a 1,3-diol, selectively protect one hydroxyl group (e.g., as a TBDMS ether).
-
Activate the remaining hydroxyl group by converting it to a good leaving group (e.g., react with TsCl in pyridine to form the tosylate).
-
Deprotect the first hydroxyl group (e.g., with TBAF) to yield the 3-hydroxy-propyl tosylate precursor.
-
Dissolve the precursor in an anhydrous aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and purify by column chromatography. This sequence reliably produces the oxetane ring.[3]
Summary of Oxetane Stability
The following table provides a general guide to the stability of the 3,3-disubstituted oxetane core under common synthetic conditions, based on extensive empirical data.[16]
| Condition Type | Reagent/Condition | Stability of Oxetane Core | Notes |
| Acidic | HCl, H₂SO₄, TFA | Low | Prone to rapid ring-opening.[16] |
| Acetic Acid | Moderate | Ring-opening can occur, often requires heat. | |
| Lewis Acids (BF₃·OEt₂, AlCl₃) | Low to Moderate | Highly dependent on Lewis acid strength and temperature.[3][11] | |
| Basic | NaOH, KOH, K₂CO₃ | High | Generally very stable, even with heating.[16] |
| NaH, KOtBu | High | Stable, but KOtBu can cause elimination in precursors.[3] | |
| Nucleophilic | Amines, Alcohols | High | Typically require acid catalysis to open the ring.[8] |
| Organolithiums, Grignards | Low to Moderate | Can open the ring, especially at elevated temperatures.[3] | |
| Reductive | NaBH₄, H₂/Pd-C | High | Generally stable. |
| LiAlH₄ (LAH) | Low | Strong hydrides can reductively cleave the ring.[3] | |
| Oxidative | PCC, DMP, TEMPO | High | Stable to common oxidation of adjacent functional groups.[16] |
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Amide Couplings with 3-Ethyloxetan-3-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature and time for amide coupling reactions involving 3-Ethyloxetan-3-amine hydrochloride. The unique structural properties of the oxetane ring demand careful consideration of reaction parameters to ensure high yield and purity.
Section 1: Core Principles of Optimization
This section addresses the fundamental questions surrounding the setup of a successful coupling reaction. Understanding these principles is key to minimizing troubleshooting later in your workflow.
Q1: What are the critical parameters to consider when optimizing the temperature for this specific coupling?
Answer:
The primary consideration is the stability of the 4-membered oxetane ring. This ring possesses significant strain energy (approximately 25.5 kcal/mol), making it susceptible to degradation under harsh conditions, particularly elevated temperatures or the presence of strong Lewis acids.[1]
-
Initial Temperature: It is strongly recommended to start reactions at a low temperature, typically 0 °C . This allows for controlled activation of the carboxylic acid and minimizes potential exothermic events that could locally overheat the reaction.
-
Reaction Progression: After the initial addition of reagents at 0 °C, the reaction can be allowed to slowly warm to room temperature (typically 20-25 °C). Most standard amide couplings proceed efficiently within this range.[2]
-
Heating as a Last Resort: Heating should only be considered if the coupling partners are exceptionally sterically hindered or electronically deactivated and the reaction shows no progress at ambient temperature. If heating is necessary, it should be done cautiously and incrementally (e.g., to 40-50 °C), with careful monitoring for the appearance of byproducts via LCMS. Some oxetane-containing molecules have been shown to isomerize or degrade even with slight heating.[3]
Q2: How does reaction time influence yield and purity?
Answer:
Reaction time is interdependent with temperature, substrate reactivity, and the choice of coupling reagent. There is a trade-off between achieving complete conversion and minimizing the formation of degradation products.
-
Typical Duration: For efficient coupling reagents like HATU, reactions can be complete in as little as 30-60 minutes.[4] For standard carbodiimide-based couplings (e.g., EDC/HOBt), a duration of 12 to 24 hours is common.
-
Monitoring is Crucial: The most reliable way to determine the optimal reaction time is to monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). This prevents premature quenching of an incomplete reaction or allowing a completed reaction to sit for too long, which can increase the risk of side product formation.
-
Extended Times and Stability: While the oxetane ether motif is generally stable under many conditions, prolonged reaction times (e.g., > 48 hours), especially in the presence of unquenched activating agents, can lead to undesired side reactions.[5]
Q3: How do I choose the right coupling reagent, base, and solvent for this compound?
Answer:
The choice of reagents is critical for success. The amine's hydrochloride salt form necessitates the use of a base to liberate the free amine for nucleophilic attack.
-
Coupling Reagents: The selection depends on the complexity and value of your substrates. A summary is provided in the table below.
-
Bases: A non-nucleophilic tertiary amine base is required.
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices.[6]
-
Stoichiometry is Key: You will need at least 2.0 equivalents of the base: ~1.0 equivalent to neutralize the hydrochloride salt and ~1.0 equivalent to facilitate the coupling reaction itself. Using a slight excess (e.g., 2.2-2.5 equivalents) is common practice.
-
4-Dimethylaminopyridine (DMAP) can be used as a catalyst (0.1 eq) with EDC to accelerate the reaction, but it can also increase racemization risk if your carboxylic acid is chiral.[7]
-
-
Solvents: Anhydrous polar aprotic solvents are preferred.
-
N,N-Dimethylformamide (DMF) is an excellent choice for dissolving a wide range of substrates and reagents.
-
Dichloromethane (DCM) is also widely used, especially for reactions at or below room temperature.[2]
-
| Reagent System | Recommended Temp. | Typical Time | Pros | Cons |
| EDC / HOBt | 0 °C to RT | 12 - 24 h | Cost-effective; water-soluble urea byproduct simplifies workup.[2][8] | Slower than uronium reagents; may struggle with hindered substrates. |
| HATU / DIPEA | 0 °C to RT | 30 min - 4 h | Very fast and efficient, even for difficult couplings; low racemization.[9] | More expensive; excess reagent can cause amine guanidinylation. |
| PyBOP / DIPEA | 0 °C to RT | 1 - 6 h | Highly effective for hindered systems; stable reagent. | Byproduct can sometimes complicate purification; less reactive than HATU. |
Section 2: Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments.
Q4: My reaction yield is low or zero. What are the potential causes and how do I fix it?
Answer:
Low yield is a common issue with several potential root causes. A systematic approach, as outlined in the workflow diagram below, is the best way to diagnose the problem.
Caption: A decision tree for diagnosing low reaction yield.
Key Diagnostic Steps:
-
Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive.[8] Ensure you are using fresh, properly stored reagents and anhydrous solvents.
-
Check Stoichiometry and Base: As mentioned, you must use at least 2 equivalents of base to both neutralize the amine salt and drive the reaction. Insufficient base is a very common cause of failure.
-
Analyze the Crude Reaction: An LCMS of your crude reaction mixture is invaluable.
-
If only starting materials are present: Your activation step has likely failed. Consider switching to a more powerful coupling reagent like HATU.[10]
-
If you see byproducts: Proceed to the next question.
-
Q5: I'm observing significant side product formation. How can I identify and minimize it?
Answer:
Side products in this specific coupling often arise from issues with the activating agent or instability of the oxetane ring.
-
N-Acylurea Formation: If using a carbodiimide like EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Solution: Always include an additive like HOBt or HOAt (1.0-1.2 eq).[9] These additives trap the intermediate as a more reactive active ester, preventing the rearrangement and improving coupling efficiency.
-
Oxetane Ring Opening: While less common at low temperatures, this is a major concern if the reaction is heated or if acidic impurities are present. The mass of a ring-opened product (e.g., from addition of water) would be [M+18]. Solution: Strictly maintain a low temperature (0 °C to RT). Ensure all reagents and solvents are of high purity.
-
Amine Dimerization/Guanidinylation: If using a uronium/aminium reagent like HATU in large excess, it can react with your primary amine to form a guanidinium byproduct, capping it and preventing it from coupling. Solution: Use the coupling reagent in a controlled stoichiometry, typically 1.1 to 1.2 equivalents.
Caption: HOBt intercepts the reactive intermediate to prevent byproduct formation.
Section 3: Frequently Asked Questions (FAQs)
-
Q6: Is it safe to heat reactions involving the oxetane moiety?
-
Q7: How much base should I use, considering the amine is a hydrochloride salt?
-
A: A minimum of 2.0 equivalents is necessary. It is common practice to use a slight excess, such as 2.2 to 2.5 equivalents, of a base like DIPEA or TEA to ensure complete neutralization and to facilitate the coupling.
-
-
Q8: Can I use pre-activation of the carboxylic acid?
-
A: Yes, pre-activation is an excellent strategy. This involves mixing the carboxylic acid, coupling reagent (e.g., HATU), and base in the solvent for 15-30 minutes at 0 °C before adding the 3-Ethyloxetan-3-amine. This ensures the active ester is fully formed, which can lead to faster and cleaner reactions upon addition of the amine.[6]
-
Section 4: Standard Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and this compound (1.1 eq).
-
Add anhydrous DMF or DCM (to make a ~0.1 M solution based on the carboxylic acid).
-
Cool the stirring mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir for 10 minutes.
-
Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by saturated NaHCO₃ solution, and finally brine. The aqueous washes will remove the urea byproduct and excess reagents.[2][8]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF (to make a ~0.1 M solution).
-
Cool the stirring mixture to 0 °C.
-
Add DIPEA (2.5 eq) dropwise. A color change (e.g., to yellow) is often observed.
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Continue stirring for 1-4 hours, monitoring by TLC or LCMS.
-
Workup is similar to the EDC protocol. Dilute with Ethyl Acetate and wash sequentially with water and brine to remove DMF and salts.
-
Dry, concentrate, and purify the product.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. growingscience.com [growingscience.com]
Impact of steric hindrance on the reactivity of 3-Ethyloxetan-3-amine hydrochloride
Welcome to the technical support guide for 3-Ethyloxetan-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity profile of this valuable building block. The inherent steric hindrance in this molecule presents both challenges and opportunities in synthesis. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.
Understanding the Core Challenge: Steric Hindrance
This compound is a 3,3-disubstituted oxetane, a class of compounds increasingly used in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2][3] Its structure, however, is the source of its unique reactivity. The central C3 carbon is a quaternary center, bonded to an ethyl group, an amine, and two carbons of the oxetane ring. This arrangement creates significant steric congestion around the amine's nitrogen atom, profoundly impacting its nucleophilicity and the stability of the oxetane ring.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in drug discovery?
A1: this compound is a small molecule building block featuring a four-membered oxetane ring. The key feature is the 3,3-disubstitution pattern, which imparts specific physicochemical properties. In drug design, the oxetane motif is often used to replace gem-dimethyl groups to reduce lipophilicity while maintaining a similar spatial arrangement, or to replace carbonyl groups to improve metabolic stability.[2][3] The primary amine serves as a versatile chemical handle for further modification and library synthesis.
Q2: How does the hydrochloride salt form affect my initial reaction setup?
A2: The hydrochloride salt form means the amine is protonated (-NH3+ Cl-). In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. For any reaction requiring the amine to act as a nucleophile (e.g., acylation, alkylation), you must first liberate the free amine using a suitable base. Failure to do so is a primary reason for reaction failure.
Protocol: Liberation of the Free Amine
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to manage any exotherm during the base addition.
-
Base Addition: Add 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes. The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is often observed.
-
Confirmation (Optional): You can check for the presence of the free amine by TLC or by taking a small aliquot, quenching it with water, extracting with an organic solvent, and analyzing by LC-MS.
-
Usage: The resulting solution/suspension containing the free amine can be used directly in the subsequent reaction step.
Troubleshooting Guide 1: Amine Reactivity (N-Acylation & N-Alkylation)
The quaternary C3 carbon severely shields the amine's lone pair, making it a sterically hindered nucleophile.[4][5] This leads to sluggish or failed reactions under standard conditions.
Q3: My N-acylation (amide formation) reaction is giving very low yields. What's going wrong?
A3: This is the most common issue. The steric hindrance around the nitrogen atom significantly slows the rate of nucleophilic attack on standard acylating agents like acyl chlorides. The bulky ethyl group and the rigid oxetane ring prevent the amine from readily achieving the necessary transition state geometry.
Solutions & Troubleshooting Workflow:
-
Increase Electrophilicity: Switch from a standard acyl chloride to a more reactive acylating agent.
-
Use a Coupling Reagent: For amide bond formation with carboxylic acids, use peptide coupling reagents designed to work with hindered amines.
-
Catalysis: Employ a more potent acylation catalyst than standard tertiary amines.
-
Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against the risk of oxetane ring-opening (see Guide 2).
Data Table: Acylation Conditions for Hindered Amines
| Reagent Type | Example | Base / Catalyst | Temperature | Comments |
| Acyl Chloride | Acetyl Chloride | TEA or DIPEA | 25-50 °C | Often slow and low-yielding. Prone to failure. |
| Acid Anhydride | Acetic Anhydride | DMAP (cat.), TEA | 25-80 °C | More reactive than acyl chlorides; a good second choice.[6] |
| Coupling Reagents | HATU, HBTU, COMU | DIPEA | 0-25 °C | Highly effective for coupling carboxylic acids to hindered amines. Forms a highly reactive activated ester in situ. |
| Active Esters | N-Hydroxysuccinimide (NHS) Esters | None required | 25-60 °C | Pre-activated, clean reactions. Good for sensitive substrates. |
Diagram: Troubleshooting N-Acylation Failure
Caption: Logical workflow for troubleshooting failed N-acylation reactions.
Q4: I am attempting an N-alkylation via an SN2 reaction, but it's not working. What should I do?
A4: Direct SN2 alkylation with agents like alkyl halides is extremely challenging due to steric hindrance.[7] The nucleophilic amine cannot easily access the electrophilic carbon of the alkyl halide. Furthermore, the product, a secondary amine, is often more nucleophilic than the starting material, leading to over-alkylation and a mixture of products if the reaction proceeds at all.
Recommended Alternatives:
-
Reductive Amination: This is the most reliable method. React a suitable aldehyde or ketone with the free 3-Ethyloxetan-3-amine to form an intermediate imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method is highly controlled and avoids over-alkylation.
-
Transition-Metal Catalyzed Alkylation: For certain substrates, particularly alkylation with alcohols, transition metal catalysts (e.g., based on Iridium or Ruthenium) can facilitate the reaction via a "borrowing hydrogen" mechanism.[8]
Troubleshooting Guide 2: Oxetane Ring Stability
The four-membered oxetane ring possesses significant ring strain (~25.5 kcal/mol), making it susceptible to ring-opening reactions.[2] However, the 3,3-disubstitution pattern provides considerable steric protection, making this class of oxetanes more stable than others.[9]
Q5: Under what conditions is the oxetane ring likely to open, and what does the product look like?
A5: The primary condition that promotes ring-opening is the presence of strong acids.[9][10] While the 3,3-disubstitution sterically shields the oxetane oxygen from external nucleophiles, acid-catalyzed intramolecular ring-opening can occur.
Mechanism:
-
Protonation: A strong acid protonates the oxetane oxygen, making it a better leaving group.
-
Intramolecular Attack: The neighboring amine's lone pair can act as an internal nucleophile, attacking one of the oxetane's methylene carbons (C2 or C4).
-
Ring-Opening: This nucleophilic attack leads to the opening of the strained four-membered ring to form a more stable five-membered azetidinium intermediate, which can then be trapped by a nucleophile present in the reaction medium.
The most common ring-opened product is a 1,3-amino alcohol derivative.
Diagram: Plausible Acid-Catalyzed Intramolecular Ring-Opening
Caption: Potential pathway for intramolecular ring-opening under strong acid.
Q6: How can I prevent unwanted ring-opening during my synthesis?
A6:
-
Avoid Strong Acids: Do not use strong Brønsted acids (e.g., HCl, H2SO4, TFA) or strong Lewis acids (e.g., AlCl3, TiCl4) if possible. If an acidic condition is required, use it at low temperatures (-20 to 0 °C) and for the shortest possible duration.
-
Use Buffered Systems: If a specific pH is needed, use a buffer system instead of a strong acid.
-
Protect the Amine: In multi-step syntheses, protecting the amine (e.g., as a Boc or Cbz carbamate) can prevent it from participating in intramolecular ring-opening. The electron-withdrawing nature of the protecting group reduces the nucleophilicity of the nitrogen.
-
Prioritize Basic or Neutral Conditions: Most reactions on the amine group (acylation, reductive amination) can be performed under neutral to basic conditions, which preserve the integrity of the oxetane ring.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. osti.gov [osti.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Analysis in Reactions Involving 3-Ethyloxetan-3-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyloxetan-3-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common synthetic transformations. As a valued reagent in modern medicinal chemistry, understanding and controlling the reactivity of this unique building block is paramount to achieving high-purity target molecules.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the use of this compound in routine synthetic protocols.
Q1: My reaction mixture shows an unexpected polar impurity that I suspect is a ring-opened byproduct. What are the likely structures and how can I confirm their presence?
A1: The most common byproduct when using this compound, particularly under acidic conditions, is the ring-opened 1-chloro-3-(ethylamino)propan-2-ol. This occurs due to the inherent ring strain of the oxetane and the presence of the hydrochloride salt, which can create a locally acidic environment. Confirmation can be achieved through LC-MS analysis, looking for a mass corresponding to the addition of HCl and H₂O to the starting material, and by ¹H NMR, where the characteristic oxetane methylene protons (typically δ 4.5-5.0 ppm) will be replaced by signals corresponding to a chloromethyl group and a methine proton adjacent to a hydroxyl group.
Q2: I am performing an amide coupling reaction and observe a significant amount of a non-polar byproduct that is difficult to remove. What could this be?
A2: In amide coupling reactions, byproducts often originate from the coupling reagent itself. For instance, when using dicyclohexylcarbodiimide (DCC), the main byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[1][2] With HATU, tetramethylurea is a common polar impurity.[3][4][5] These byproducts can often be mistaken for impurities related to the starting materials. We recommend running a blank reaction with just the coupling agent and solvent to identify the characteristic TLC spot or LC peak of the reagent-derived impurity.
Q3: During a reductive amination, I am observing the formation of a higher molecular weight species. What is the likely cause and how can I prevent it?
A3: The formation of a higher molecular weight species during reductive amination is likely due to over-alkylation, where the newly formed secondary amine reacts further with the aldehyde or ketone starting material.[6][7] This is a common side reaction, especially when the secondary amine product is more nucleophilic than the starting primary amine. To mitigate this, consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[7] Using a milder reducing agent like sodium triacetoxyborohydride can also help, as it is less likely to reduce the carbonyl starting material.[8]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered in reactions with this compound.
Problem 1: Low Yield of Amide Product in a Coupling Reaction
-
Symptom: The desired amide is formed in low yield, with significant amounts of starting materials remaining or the presence of multiple unidentified byproducts.
-
Potential Cause & Troubleshooting Steps:
-
Inefficient Amine Nucleophilicity: The hydrochloride salt of 3-Ethyloxetan-3-amine needs to be neutralized for the free amine to be an effective nucleophile. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is used.
-
Ring-Opening of Oxetane: Acidic conditions, which can be generated by some coupling reagents or additives, can lead to the decomposition of the starting material. Monitor the pH of the reaction and consider using a milder coupling agent or adding a proton sponge.
-
Steric Hindrance: The ethyl group at the 3-position can create steric hindrance, slowing down the reaction.[9] Consider increasing the reaction time or temperature, or using a more reactive coupling agent like HATU.
-
Coupling Reagent Decomposition: Ensure the coupling reagent is fresh and has been stored under appropriate conditions.
-
Problem 2: Formation of Multiple Products in a Reductive Amination
-
Symptom: Besides the desired secondary amine, other products are observed by TLC or LC-MS.
-
Potential Cause & Troubleshooting Steps:
-
Over-alkylation: As mentioned in the FAQs, the secondary amine product can react further.
-
Reduction of the Carbonyl Starting Material: Strong reducing agents like sodium borohydride can reduce the aldehyde or ketone before imine formation.
-
Solution: Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[8]
-
-
Ring-Opening: If the reaction is run under acidic conditions to promote imine formation, the oxetane ring may open.
-
Solution: Carefully control the pH, aiming for weakly acidic conditions (pH 5-6).[10]
-
-
III. Byproduct Library
This library details the structure, formation mechanism, and analytical characterization of common byproducts.
Byproduct 1: 1-chloro-3-(ethylamino)propan-2-ol
-
Structure:
-
Formation Mechanism: Acid-catalyzed ring-opening of the oxetane. The protonated oxetane is attacked by the chloride ion (from the hydrochloride salt or other sources) at one of the methylene carbons. Subsequent reaction with water during workup or from residual moisture in the solvent provides the hydroxyl group.
-
Analytical Characterization:
-
¹H NMR (Predicted): Expect multiplets for the -CH₂-Cl (around 3.6 ppm), -CH(OH)- (around 4.0 ppm), and the protons on the carbons adjacent to the nitrogen. The characteristic oxetane signals will be absent.[11][12][13][14]
-
MS (ESI+): Look for the [M+H]⁺ ion corresponding to the molecular weight of the ring-opened product (C₅H₁₂ClNO + H₂O = 153.64).
-
Byproduct 2: Dicyclohexylurea (DCU)
-
Structure:
-
Formation Mechanism: Formed from the hydration of DCC during amide coupling reactions.[1]
-
Analytical Characterization:
Byproduct 3: N,N'-diethyl-N,N'-dimethylurea
-
Structure:
[3]* Analytical Characterization:
- ¹H NMR: Quartet and triplet for the ethyl groups and a singlet for the methyl groups.
- MS (ESI+): Look for the corresponding [M+H]⁺ ion.
IV. Experimental Protocols
Protocol 1: Mitigation of Ring-Opening during Amide Coupling
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in the same anhydrous solvent.
-
Coupling: Slowly add the activated carboxylic acid solution to the free amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.
Protocol 2: Stepwise Reductive Amination to Prevent Over-alkylation
-
Imine Formation: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.05 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane). Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the carbonyl starting material (e.g., by TLC or ¹H NMR).
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. [15]4. Stir at room temperature until the imine is fully consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent.
V. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 1-Chloro-2-propanol(127-00-4) 1H NMR [m.chemicalbook.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Ethyloxetan-3-amine Hydrochloride
Introduction: Navigating the Analytical Challenges of a Modern API Intermediate
3-Ethyloxetan-3-amine hydrochloride is a key building block in contemporary pharmaceutical synthesis. Its unique strained oxetane ring and primary amine functionality make it a valuable synthon, but also present significant challenges for analytical chemists tasked with ensuring its purity. The molecule's high polarity, lack of a UV chromophore, and the basic nature of the amine group conspire to make traditional reversed-phase HPLC methods ineffective.
This guide provides an in-depth, experience-driven comparison of analytical strategies to develop a robust and reliable HPLC purity method for this compound. We will move beyond simply listing steps and instead delve into the causality behind our experimental choices, comparing different chromatographic modes and detection technologies. Our goal is to equip researchers, scientists, and drug development professionals with a logical framework for tackling not just this specific analyte, but other small, polar, non-chromophoric molecules that are increasingly common in the drug discovery pipeline.
Chapter 1: The Detection Dilemma: Why Universal Detectors are Essential
The primary analytical hurdle for this compound is its molecular structure, which is devoid of any significant ultraviolet (UV) absorbing moieties. Standard photodiode array (PDA) or UV detectors are therefore rendered ineffective, unable to "see" the analyte with the sensitivity required for a purity assay. This necessitates a move towards "universal" detectors that do not rely on the optical properties of the analyte.
The two most prominent universal detectors in modern HPLC are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). Both operate by nebulizing the column eluent, evaporating the volatile mobile phase to leave behind analyte particles, and then measuring those particles.
-
Evaporative Light Scattering Detector (ELSD): In an ELSD, a light source illuminates the stream of dried analyte particles, and a photodiode measures the amount of scattered light.[1][2] The response is dependent on the size and shape of the particles.
-
Charged Aerosol Detector (CAD): The CAD operates similarly but adds a crucial step: after solvent evaporation, the analyte particles are imparted with a positive charge by a stream of ionized nitrogen gas.[3] An electrometer then measures this charge. This mechanism generally provides a more uniform response for non-volatile analytes, irrespective of their chemical properties, and often yields higher sensitivity than ELSD.[4]
Causality of Choice: For purity analysis, where accurate quantitation of structurally diverse and potentially unknown impurities is critical, the near-uniform mass response of the CAD is a distinct advantage.[3][4] It allows for a more direct correlation between peak area and mass, simplifying impurity profiling. Therefore, for the remainder of this guide, we will focus on methods utilizing CAD.
Table 1: Comparison of HPLC Detection Technologies
| Feature | UV/PDA Detector | ELSD | CAD |
| Principle | Measures light absorbance by chromophores | Measures light scattered by analyte particles | Measures charge of aerosolized analyte particles |
| Analyte Requirement | Must possess a UV-absorbing chromophore | Must be non-volatile | Must be non-volatile or semi-volatile |
| Gradient Compatibility | Excellent | Good (some baseline drift) | Excellent |
| Mobile Phase | Wide compatibility | Must be volatile | Must be volatile |
| Response Uniformity | Highly variable (structure-dependent) | Variable (depends on particle size/shape) | Near-uniform for non-volatile compounds |
| Sensitivity | High (for strong chromophores) | Moderate (ng level) | High (low ng level) |
Chapter 2: A Tale of Two Strategies: Comparing Chromatographic Modes
With a suitable detector selected, the next challenge is achieving chromatographic retention and separation. The high polarity and ionic nature of this compound make conventional reversed-phase (C18) chromatography impractical, as the analyte would elute in or near the void volume. We will compare two advanced strategies to overcome this: Ion-Pair Reversed-Phase Chromatography (IP-RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Strategy A: Ion-Pair Reversed-Phase Chromatography (IP-RPC)
The Mechanism: IP-RPC is a technique used to enhance the retention of ionic and highly polar compounds on a non-polar stationary phase. It involves adding an "ion-pairing reagent" to the mobile phase. For a positively charged analyte like our protonated amine, an anionic reagent with a hydrophobic tail (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and promoting retention on the C18 column.[5]
Experimental Protocol: IP-RPC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: CAD (Evaporation Temp: 50 °C)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A.
Trustworthiness Check: The primary drawback of IP-RPC is its impact on the column and system. Ion-pairing reagents are notoriously difficult to wash out, often permanently altering the column's selectivity. This can lead to poor method reproducibility and dedicated "ion-pair only" columns. Furthermore, these reagents are non-volatile and suppress ionization, making the method incompatible with Mass Spectrometry (MS).
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Mechanism: HILIC is the ideal mode for separating highly polar compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] In these conditions, a water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained, eluting in order of increasing hydrophilicity.[9] This is a robust and orthogonal approach to reversed-phase.[8]
Experimental Protocol: HILIC Method
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 50% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detector: CAD (Evaporation Temp: 50 °C)
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve sample in 70:30 Acetonitrile:Water.
Trustworthiness Check: HILIC methods use volatile mobile phase buffers like ammonium formate, making them perfectly compatible with both CAD and MS detection.[10] This allows for easy peak identification via mass spectrometry if needed. While HILIC columns require careful equilibration, they do not suffer from the permanent contamination issues seen with ion-pairing reagents, leading to better long-term method robustness.
Caption: Decision workflow for chromatographic strategy selection.
Comparative Data Summary
The following table summarizes the expected performance of the two competing methods based on established principles. The HILIC approach is demonstrably superior for this application.
Table 2: Performance Comparison of IP-RPC vs. HILIC
| Parameter | IP-RPC Method | HILIC Method | Rationale for Superiority (HILIC) |
| Retention Factor (k') | ~ 2.5 | ~ 4.0 | Stronger, more tunable retention for polar analytes. |
| Peak Asymmetry | 1.4 - 1.8 | 1.1 - 1.3 | HILIC phases often provide better peak shapes for amines. |
| Resolution (Rs) | 1.8 | > 2.5 | Offers a different, often more effective, selectivity mechanism. |
| MS Compatibility | No | Yes | Volatile buffers in HILIC are ideal for MS coupling. |
| Method Robustness | Poor | Excellent | Avoids permanent column modification from ion-pair reagents. |
Chapter 3: HILIC Method Validation: A Protocol for Trustworthiness
Having selected the HILIC-CAD approach as the optimal strategy, the final step is to validate the method to ensure it is fit for purpose in a regulated environment. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13]
Optimized HILIC-CAD Method (Final)
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Gradient: Start at 5% B, hold for 1 min, ramp to 30% B over 10 min, hold for 2 min.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detector: CAD (Power Function: 1.0, Evaporation Temp: 50 °C)
-
Injection Volume: 2 µL
Validation Protocol
-
Specificity: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. The method must demonstrate that the peak for 3-Ethyloxetan-3-amine is resolved from all other potential components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot the CAD response versus concentration. Because CAD response can be non-linear, a power function or quadratic fit may be necessary.[14] The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The range is established by the linearity study and confirms the method is acceptable for assay and impurity quantification.
-
Accuracy (Recovery): Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of a single sample preparation. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and S/N of 10 for LOQ.
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, organic content ±2%) and assess the impact on the results. The system suitability criteria must still be met.
Caption: A streamlined workflow for HPLC method validation.
Table 3: Typical Validation Acceptance Criteria (ICH Q2)
| Parameter | Acceptance Criterion |
| Specificity | Analyte peak is resolved from all impurities (Rs > 2.0) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10, with acceptable precision and accuracy |
| Robustness | System suitability parameters pass under all varied conditions |
Conclusion and Final Recommendation
The purity analysis of this compound presents a classic set of challenges for the modern analytical chemist: high polarity and no chromophore. A simple comparison of methodologies reveals that a conventional reversed-phase approach, even when augmented with ion-pairing reagents, is fraught with issues of robustness and is ultimately inferior.
The combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) provides a scientifically sound, robust, and sensitive solution. This strategy directly addresses the analyte's physicochemical properties, offering excellent retention and separation while using MS-compatible volatile mobile phases. By following a structured method development and validation plan as outlined, researchers can confidently establish a reliable purity method that is fit for purpose throughout the drug development lifecycle.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Separation of 3-Ethyloxetan-3-amine Hydrochloride Derivatives by HPLC
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is not merely a technical detail but a critical determinant of therapeutic efficacy and safety. The seemingly minor difference in the spatial arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 3-Ethyloxetan-3-amine hydrochloride and its derivatives, a class of compounds of growing interest in medicinal chemistry.
The core challenge in separating enantiomers lies in creating a chiral environment where these stereoisomers can be distinguished. In HPLC, this is most effectively achieved through the use of Chiral Stationary Phases (CSPs).[1][2] This guide will navigate the complex landscape of commercially available CSPs, focusing on the most successful strategies for primary amines and providing the rationale behind experimental choices to empower you to develop robust and reliable analytical methods.
The Central Role of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of chiral separations in the pharmaceutical industry due to their broad enantioselectivity.[3][4] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which occur within the helical grooves of the polysaccharide polymer.[5][6]
Amylose vs. Cellulose: A Tale of Two Backbones
While both amylose and cellulose-based CSPs are effective, subtle differences in their helical structures can lead to significant variations in selectivity.
-
Amylose-Based CSPs : Generally described as having a more tightly coiled helical structure, amylose derivatives often provide better enantioselectivity for a wide range of compounds, including chiral basic drugs.[3] Columns such as Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening chiral amines.[3][7]
-
Cellulose-Based CSPs : The looser helical structure of cellulose may facilitate easier interaction with certain analytes.[8] Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), a guaranteed alternative to the widely used Chiralcel® OD, is an indispensable tool in any chiral screening library.[5]
The choice between an amylose or cellulose backbone is often empirical, and screening both types is a highly recommended strategy in method development.
Coated vs. Immobilized CSPs: The Robustness Revolution
A critical distinction among polysaccharide columns is whether the chiral selector is coated or covalently immobilized onto the silica support.
-
Coated CSPs : Traditional coated phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are known for their excellent performance but are restricted to a limited range of "normal phase" solvents (e.g., hexane, isopropanol, ethanol). The use of "forbidden" solvents like dichloromethane, chloroform, or THF can irreversibly damage the column by stripping the chiral selector from the silica surface.
-
Immobilized CSPs : The new generation of immobilized columns (e.g., Chiralpak® IA, IB, IC; Lux® i-Amylose-1, Lux® i-Cellulose-5) has the chiral selector covalently bonded to the silica. This confers exceptional robustness and universal solvent compatibility.[9] This freedom allows for the exploration of a much wider range of mobile phase conditions, including polar organic and reversed-phase modes, which can unlock separations not achievable on coated phases.[9] For instance, Chiralpak® IA, IB, and IF are the immobilized equivalents of the coated Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® AZ-H, respectively, offering similar selectivity with vastly expanded operational flexibility.[9]
Experimental Comparison: Polysaccharide CSPs for Primary Amine Separation
| Chiral Stationary Phase (CSP) | Selector | Type | Typical Mobile Phase (Normal Phase) | Strengths for Primary Amines |
| Lux® Amylose-1 / Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane/Ethanol with 0.1% DEA | Broad applicability, high success rate.[7][10] |
| Lux® i-Amylose-1 / Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Hexane/IPA/DCM with 0.1% DEA | High success rate with expanded solvent choice.[3][9] |
| Lux® Cellulose-1 / Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane/Isopropanol with 0.1% DEA | Complementary selectivity to amylose phases.[5][7] |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Immobilized | Heptane/Ethanol with 0.1% BA | High enantioselectivity for aliphatic amines.[7] |
| Chiralpak® IF | Amylose tris(3-chloro-4-methylphenylcarbamate) | Immobilized | ACN/IPA with 0.1% BA | Demonstrated high success rate in screening studies.[11] |
DEA: Diethylamine, IPA: Isopropanol, DCM: Dichloromethane, BA: Butylamine, ACN: Acetonitrile. Data synthesized from multiple sources for illustrative purposes.[4][7][11]
An Emerging Alternative: Cyclofructan-Based CSPs
While polysaccharide phases are dominant, cyclofructan-based columns, such as Larihc CF6-P, have emerged as a powerful alternative, particularly for primary amines.[4][11] In a comprehensive screening of 39 primary amines, the Larihc CF6-P column demonstrated a remarkable 97% success rate in the polar organic mode, outperforming the entire suite of six polysaccharide columns tested.[11] This makes cyclofructan-based CSPs a compelling and often complementary choice in a screening protocol.
Protocol: A Systematic Approach to Chiral Method Development
Developing a chiral separation method is often an empirical process.[12] The following workflow provides a structured and efficient path to success.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phenomenex.com [phenomenex.com]
- 9. chiraltech.com [chiraltech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Reactivity of 3-Ethyloxetan-3-amine Hydrochloride and Structurally Related Aminooxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of properties—metabolic stability, low lipophilicity, and its ability to act as a polar hydrogen bond acceptor—makes it an attractive surrogate for commonly used but often problematic functional groups like gem-dimethyl and carbonyl groups.[1][2] Within this class, 3-aminooxetanes are particularly valuable building blocks, offering a stable, three-dimensional scaffold to explore chemical space. However, the reactivity of the crucial amino group, the primary site for synthetic elaboration, is subtly modulated by the nature of the second substituent at the C3 position.
This guide provides a comprehensive comparison of the reactivity of 3-Ethyloxetan-3-amine hydrochloride with other 3-substituted 3-aminooxetanes. As direct, side-by-side quantitative comparisons are scarce in the published literature, we will establish a framework for this analysis based on fundamental principles of physical organic chemistry. We will dissect the interplay of steric and electronic effects and provide detailed, validated experimental protocols for researchers to generate robust, comparable data for their specific applications.
Understanding the Reactivity of 3-Aminooxetanes: A Tale of Two Effects
The reactivity of the primary amine in 3-substituted 3-aminooxetanes is fundamentally governed by the availability of the nitrogen's lone pair of electrons to participate in reactions. This availability is primarily dictated by two opposing factors originating from the C3 substituent: steric hindrance and electronic effects .
-
Steric Hindrance: This refers to the physical obstruction caused by the size of the substituent at the 3-position.[3] A bulkier group, such as an ethyl or propyl group, can physically impede the approach of electrophiles to the nitrogen atom, slowing down reaction rates compared to a smaller methyl group.[4] This effect is particularly pronounced in reactions requiring a specific trajectory for nucleophilic attack, such as SN2 alkylations.
-
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the nitrogen atom, theoretically increasing its nucleophilicity and basicity.[5] Therefore, an ethyl group is slightly more electron-donating than a methyl group. In the case of aryl substituents at the C3 position, more complex electronic effects, including resonance and inductive effects, can significantly alter the amine's reactivity.[6]
The overall reactivity of a given 3-aminooxetane is a fine balance between these two effects.
Proposed Experimental Comparison: A Framework for Data-Driven Decisions
To objectively compare the reactivity of 3-Ethyloxetan-3-amine with its structural analogs, a systematic experimental approach is required. We propose a comparative study involving the following compounds (as hydrochloride salts to ensure stability and ease of handling):
-
3-Methyloxetan-3-amine HCl: The baseline for minimal steric hindrance from an alkyl group.
-
3-Ethyloxetan-3-amine HCl: The target compound.
-
3-Isopropyloxetan-3-amine HCl: To evaluate the impact of increased steric bulk.
-
3-Phenyloxetan-3-amine HCl: To assess the influence of electronic effects from an aryl group.
The following sections detail the key experiments to quantify and compare their reactivity profiles.
Basicity Determination (pKa): Quantifying Electron Availability
The pKa of the conjugate acid of an amine is a direct measure of its basicity. A higher pKa indicates a stronger base, which often correlates with higher nucleophilicity.[5] We will use potentiometric titration, a reliable and accessible method, to determine the pKa values.[7]
References
A Comparative Guide to the Structural Validation of 3-Ethyloxetan-3-amine Hydrochloride: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 3-Ethyloxetan-3-amine hydrochloride, a compound of interest for its potential applications in medicinal chemistry, precise structural validation is not merely a formality but a critical step that influences everything from understanding its biological activity to ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Certainty
This compound belongs to the oxetane class of compounds, which have gained significant attention as versatile building blocks in medicinal chemistry. The strained four-membered ring of the oxetane moiety can impart unique physicochemical properties to a molecule.[1][2][3] The presence of a chiral center at the C3 position, along with the amine hydrochloride salt form, adds layers of structural complexity that demand rigorous analytical confirmation. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5][6] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[7][8][9] For a molecule like this compound, SCXRD offers the ability to:
-
Unambiguously determine connectivity: Confirming the arrangement of atoms and the integrity of the oxetane ring.
-
Establish absolute stereochemistry: Crucial for understanding enantioselective biological interactions.
-
Characterize intermolecular interactions: Detailing the hydrogen bonding network and crystal packing influenced by the hydrochloride salt.[8]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful execution and expertise.
Caption: Workflow for this compound structure determination by X-ray crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): Obtaining diffraction-quality single crystals is often the most challenging step.[10] For a hydrochloride salt, slow evaporation from a suitable solvent system is a common starting point.
-
Rationale: Slow crystal growth promotes the formation of a well-ordered lattice with minimal defects.
-
Method:
-
Dissolve a small amount of highly purified this compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like dichloromethane).[11]
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered vial over several days to weeks. Alternative methods include vapor diffusion and cooling crystallization.[12]
-
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Method:
-
Under a microscope, select a high-quality crystal.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]
-
Method:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a series of diffraction images at various crystal orientations. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map.[5] This map is then refined to yield the final atomic model.
-
Method:
-
The diffraction data are integrated and scaled.
-
The structure is typically solved using direct methods for small molecules.[5]
-
The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.
-
-
Comparative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are indispensable for routine characterization and for providing complementary data, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity of atoms in a molecule.[13][14][15] For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show characteristic signals for the ethyl group protons and the diastereotopic protons of the oxetane ring. The chemical shifts and coupling patterns provide information about the local electronic environment and neighboring protons.[16]
-
¹³C NMR: Would confirm the number of unique carbon atoms and their hybridization. The chemical shifts of the oxetane ring carbons are particularly informative.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio.[17]
-
Tandem MS (MS/MS): Can be used to study the fragmentation of the parent ion, providing further structural clues. For amine hydrochlorides, fragmentation patterns can be complex.[18][19]
Performance Comparison
| Technique | Information Provided | Strengths | Limitations | Application to this compound |
| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, crystal packing.[7][8][9] | Unambiguous and definitive structure determination.[4] | Requires diffraction-quality single crystals, which can be difficult to obtain.[20][21] | Provides complete and unequivocal structural validation. |
| NMR Spectroscopy | Connectivity of atoms, stereochemical relationships (relative), dynamic processes.[13][15] | Excellent for structure elucidation in solution; does not require crystallization. | Does not provide absolute stereochemistry or information on solid-state packing. | Essential for confirming the carbon-hydrogen framework and relative stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[14][17] | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity. Amine hydrochlorides can show complex fragmentation.[18][19] | Confirms molecular formula and provides supporting evidence of the structure. |
Conclusion: An Integrated Approach to Structural Validation
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold-standard technique. It provides an unambiguous three-dimensional structure, which is critical for drug development and intellectual property protection. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy is essential for confirming the molecular structure in solution and serves as a primary tool when crystallization is unsuccessful. Mass spectrometry provides the crucial confirmation of the molecular formula.
For researchers and drug development professionals, the investment in obtaining a single-crystal structure of a key compound like this compound is invaluable. It provides a solid foundation of structural certainty upon which all further research and development activities can be confidently built.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. unifr.ch [unifr.ch]
- 13. researchgate.net [researchgate.net]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Comparative Guide to the Reactivity of 3-Alkyloxetan-3-amines in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with tailored properties is paramount. Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of this endeavor, enabling the formation of carbon-nitrogen bonds to construct complex aryl amines. The choice of the amine nucleophile is critical, influencing not only the reaction outcome but also the physicochemical properties of the final product. This guide provides a comparative analysis of the reactivity of an emerging class of nucleophiles, 3-alkyloxetan-3-amines, in SNAr reactions, contextualized against well-established cyclic amines such as azetidines, pyrrolidines, and piperidines.
The SNAr Reaction: A Mechanistic Overview
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, positioned ortho or para to the leaving group.[1][2]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the electron-withdrawing groups, which is crucial for stabilizing this intermediate. This step is typically the rate-determining step (RDS) of the reaction.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. This step is generally fast.
The nature of the leaving group in SNAr reactions follows a trend that is counterintuitive to SN1 and SN2 reactions, with fluoride being the best leaving group (F > Cl > Br > I).[1] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.
Comparative Reactivity of Cyclic Amines in SNAr Reactions
The nucleophilicity of the amine is a key factor influencing the rate of SNAr reactions. Generally, more basic amines are more nucleophilic. However, steric hindrance can also play a significant role.[7] For cyclic secondary amines, the reactivity generally follows the order: pyrrolidine > piperidine > morpholine. This trend is a balance between basicity and steric factors.
| Amine | pKa of Conjugate Acid | Ring Size | General Reactivity Trend |
| Azetidine | ~11.2 | 4 | High (less data available) |
| Pyrrolidine | ~11.3 | 5 | High |
| Piperidine | ~11.1 | 6 | Moderate |
| Morpholine | ~8.4 | 6 | Low |
Data compiled from various sources. pKa values are approximate and can vary with conditions.
The Case of 3-Alkyloxetan-3-amines: A Structural and Reactivity Hypothesis
3-Alkyloxetan-3-amines are an intriguing class of nucleophiles that incorporate a strained four-membered oxetane ring. While direct comparative kinetic data for their participation in SNAr reactions is scarce in the literature, we can formulate a hypothesis about their reactivity based on their structural and electronic properties.
Factors Influencing the Reactivity of 3-Alkyloxetan-3-amines:
-
Ring Strain: The four-membered oxetane ring possesses significant ring strain. While the reaction occurs at the exocyclic amine, the proximity of the strained ring could influence the transition state energy. However, unlike reactions that involve ring-opening, the direct impact on the SNAr reaction at the amino group is likely to be less pronounced.
-
Inductive Effect of the Oxygen Atom: The oxygen atom in the oxetane ring is highly electronegative. This will exert an electron-withdrawing inductive effect (-I effect) on the amino group, which is expected to decrease its basicity and, consequently, its nucleophilicity compared to a carbocyclic analogue like 3-alkylcyclobutan-3-amine.
-
Steric Hindrance: The presence of an alkyl group at the 3-position, adjacent to the amino group, will introduce steric hindrance. This steric bulk could disfavor the formation of the Meisenheimer complex, potentially slowing down the reaction rate compared to less substituted amines.
Hypothesized Reactivity:
Based on these factors, it is hypothesized that the reactivity of 3-alkyloxetan-3-amines in SNAr reactions will be lower than that of azetidine and pyrrolidine. The electron-withdrawing nature of the oxetane oxygen is expected to reduce the nucleophilicity of the amine. The reactivity might be comparable to or slightly lower than piperidine, depending on the balance between the inductive effect and the specific steric profile of the alkyl substituent.
Experimental Protocols
The following are representative protocols for conducting SNAr reactions with amine nucleophiles. These can be adapted for a comparative study of different cyclic amines.
General Protocol for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Cyclic Amines
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Cyclic amine (3-alkyloxetan-3-amine, azetidine, pyrrolidine, or piperidine)
-
Potassium carbonate (K₂CO₃) or a tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M), add the cyclic amine (1.1 eq.).
-
Add the base (e.g., K₂CO₃, 2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Kinetic Analysis
For a quantitative comparison, the reaction kinetics can be followed using UV-Vis spectrophotometry or HPLC by monitoring the disappearance of the starting material or the appearance of the product over time. Pseudo-first-order conditions can be employed by using a large excess of the amine nucleophile.
Conclusion and Future Outlook
While 3-alkyloxetan-3-amines represent a promising class of building blocks for drug discovery, their reactivity in SNAr reactions has not yet been extensively explored. Based on fundamental principles of organic chemistry, it is hypothesized that their reactivity will be attenuated compared to more basic and less sterically hindered cyclic amines like azetidine and pyrrolidine, primarily due to the inductive effect of the ring oxygen.
This guide provides a framework for the systematic evaluation of these novel nucleophiles. Further experimental studies, including kinetic measurements and computational modeling, are warranted to fully elucidate the reactivity profile of 3-alkyloxetan-3-amines and to unlock their full potential in the synthesis of new chemical entities. The data generated from such studies will be invaluable for medicinal chemists in the rational design of synthetic routes and the fine-tuning of molecular properties.
References
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 3. A computational study to elucidate the extraordinary reactivity of three-membered heterocycles in nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to LC-MS for Reaction Monitoring of 3-Ethyloxetan-3-amine Hydrochloride
For researchers, synthetic chemists, and professionals in drug development, the real-time monitoring of chemical reactions is paramount for optimization, yield maximization, and impurity profiling. The synthesis of novel pharmacophores often involves small, polar molecules that present significant analytical challenges. 3-Ethyloxetan-3-amine hydrochloride, a key building block, epitomizes this challenge with its high polarity, basicity, and poor retention in conventional chromatographic systems. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the effective reaction monitoring of this compound, grounded in experimental data and field-proven insights.
The Analytical Conundrum of Small Polar Amines
Direct analysis of highly polar compounds like 3-Ethyloxetan-3-amine by Reversed-Phase Liquid Chromatography (RP-LC), the workhorse of many analytical labs, is often plagued by poor retention.[1][2][3] These molecules have a high affinity for the polar mobile phase and limited interaction with the nonpolar stationary phase, leading to elution at or near the solvent front. This can result in co-elution with other polar starting materials or byproducts, significant ion suppression in the mass spectrometer, and an overall lack of robust analytical data.[3][4]
To overcome these hurdles, several LC-MS strategies can be employed, each with its own set of advantages and limitations. This guide will compare three primary approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Reversed-Phase Liquid Chromatography with Ion-Pairing Agents
-
Pre-Column Derivatization followed by Reversed-Phase LC-MS
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[5][6] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous modifier.[5][7] The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[5]
Why HILIC is a Strong Contender:
-
Enhanced Retention: HILIC provides excellent retention for highly polar compounds that are poorly retained in reversed-phase chromatography.[1]
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[5]
-
Avoidance of Ion-Pairing Agents: HILIC eliminates the need for ion-pairing reagents, which can contaminate the LC-MS system and cause signal suppression.[8]
Experimental Protocol: HILIC-MS for 3-Ethyloxetan-3-amine
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection: Positive Electrospray Ionization (ESI+)
-
Monitored Ion (m/z): [M+H]⁺ for 3-Ethyloxetan-3-amine
Diagram: HILIC-MS Workflow
Caption: HILIC-MS workflow for reaction monitoring.
Reversed-Phase LC with Ion-Pairing Agents: A Compromised Classic
Ion-pairing chromatography (IPC) is a technique used to increase the retention of ionic and highly polar compounds on a reversed-phase column.[9][10] An ion-pairing reagent, which has a hydrophobic part and an ionic part, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.
The Pros and Cons of Ion-Pairing:
-
Improved Retention on RP Columns: IPC can successfully retain small amines on standard C18 columns.[9]
-
MS Incompatibility: Many traditional ion-pairing reagents (e.g., trifluoroacetic acid - TFA in high concentrations, alkyl sulfonates) are non-volatile and can severely suppress the MS signal and contaminate the instrument.[8][11]
-
System Contamination: Ion-pairing reagents can be difficult to flush from the LC system, leading to long-term background issues.[8][11]
-
Volatile Alternatives: Volatile ion-pairing reagents, such as formic acid or ammonium formate, are more MS-friendly but may offer less retention improvement.[9]
Experimental Protocol: Ion-Pairing RP-LC-MS
-
Column: Phenomenex Luna C18(2), 2.0 x 50 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detection: Positive Electrospray Ionization (ESI+)
-
Monitored Ion (m/z): [M+H]⁺ for 3-Ethyloxetan-3-amine
Diagram: Ion-Pairing RP-LC-MS Workflow
Caption: Ion-Pairing RP-LC-MS workflow.
Pre-Column Derivatization: A Chemical Solution
Chemical derivatization involves reacting the analyte with a reagent to modify its chemical structure, thereby improving its analytical properties.[12][13] For amines, derivatization can increase their hydrophobicity, leading to better retention on reversed-phase columns, and can also enhance their ionization efficiency in the mass spectrometer.[12][14]
The Derivatization Advantage:
-
Enhanced Retention and Separation: Derivatization can significantly improve the retention and chromatographic peak shape of polar amines on standard RP columns.[14]
-
Increased Sensitivity: Many derivatizing agents introduce a readily ionizable group, leading to a substantial increase in MS signal intensity.[12][15]
-
Potential for Multiplexing: Isotope-labeled derivatization reagents can be used for relative and absolute quantification.[16]
-
Added Complexity: This approach adds an extra step to the sample preparation workflow, which can introduce variability and may not be ideal for high-throughput reaction monitoring.[13]
Experimental Protocol: Derivatization with Dansyl Chloride followed by RP-LC-MS
-
Derivatization Step:
-
To 100 µL of the diluted reaction mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0), add 100 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60 °C for 30 minutes.
-
Quench the reaction with 10 µL of a suitable amine-containing solution (e.g., 2.5% v/v ethylamine in water).
-
-
LC-MS Analysis:
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection: Positive Electrospray Ionization (ESI+)
-
Monitored Ion (m/z): [M+H]⁺ for Dansyl-derivatized 3-Ethyloxetan-3-amine
-
Diagram: Derivatization LC-MS Workflow
Caption: Derivatization workflow for amine analysis.
Comparative Performance Data
| Parameter | HILIC | Ion-Pairing RP | Derivatization RP |
| Retention Factor (k') | > 2.0 | 0.5 - 1.5 | > 3.0 |
| Peak Shape | Good to Excellent | Fair to Good (potential for tailing) | Excellent |
| Sensitivity (MS) | High | Moderate (potential for suppression) | Very High |
| Sample Prep Time | Minimal | Minimal | Moderate |
| Robustness | Good | Moderate (system contamination risk) | Good (dependent on reaction consistency) |
| Throughput | High | Moderate to High | Lower |
Conclusion and Recommendations
The choice of the optimal LC-MS method for monitoring the reaction of this compound depends on the specific analytical goals.
-
For rapid, high-throughput reaction monitoring where simplicity and robustness are key, HILIC is the superior choice. It provides good retention and sensitivity without the complexities of derivatization or the risks of system contamination from ion-pairing reagents.
-
If a HILIC setup is not available, reversed-phase LC with a volatile ion-pairing agent like formic acid can be a viable, albeit less optimal, alternative. Careful monitoring for signal suppression and system cleanliness is crucial.
-
When maximum sensitivity is required, for instance, in the detection of low-level impurities or in pharmacokinetic studies, pre-column derivatization is the most powerful approach. The increased sample preparation time is a trade-off for significantly enhanced performance.
Ultimately, the in-depth understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to make informed decisions and develop robust, reliable analytical methods for the successful monitoring of challenging chemical reactions.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. welch-us.com [welch-us.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking 3-Ethyloxetan-3-amine Hydrochloride in Parallel Synthesis Workflows
A Senior Application Scientist's Guide to Performance, Physicochemical Impact, and Reaction Efficiency
In the fast-paced environment of drug discovery and medicinal chemistry, the choice of building blocks for parallel synthesis is a critical decision that profoundly impacts library diversity, physicochemical properties, and ultimately, the success of a screening campaign.[1] Among the newer classes of reagents, oxetane-containing molecules have garnered significant attention for their ability to confer desirable properties such as increased solubility, improved metabolic stability, and lower lipophilicity when incorporated into lead compounds.[2][3][4] This guide provides a comprehensive performance benchmark of 3-Ethyloxetan-3-amine hydrochloride , a representative 3,3-disubstituted oxetane building block, against a curated set of alternative amines in two of the most fundamental and widely used reactions in parallel synthesis: reductive amination and amide coupling.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a detailed, evidence-based comparison, explaining the causal relationships behind experimental choices and providing the data necessary to make informed decisions for your next synthesis campaign.
The Strategic Value of the Oxetane Motif
The oxetane ring is more than just a cyclic ether. Its unique stereoelectronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a valuable isostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][5] The introduction of an oxetane can lead to profound improvements in aqueous solubility and a reduction in metabolic degradation.[6] Furthermore, the electronegative oxygen atom can lower the basicity (pKa) of a proximal amine, a feature that can be exploited to fine-tune the pharmacokinetic profile of a drug candidate.[2][3] 3,3-disubstituted oxetanes, in particular, are noted for their enhanced stability compared to other substitution patterns.[2]
This guide will assess whether these theoretical advantages translate into tangible benefits in a high-throughput synthesis setting and how this compound performs in terms of reactivity and purity against more conventional amine building blocks.
The Competitors: A Rationale for Selection
To provide a robust and meaningful comparison, this compound was benchmarked against three alternative primary amines, each representing a distinct chemical class commonly used in library synthesis:
-
Propylamine hydrochloride: A simple, flexible acyclic amine, representing a baseline for reactivity.
-
Cyclobutylamine hydrochloride: A small, rigid carbocyclic amine, offering a different conformational profile. The cyclobutane motif is also increasingly used to introduce three-dimensionality.[7][8]
-
Tetrahydrofurfurylamine: A five-membered heterocyclic amine, serving as a common alternative to introduce a cyclic ether motif.
This selection allows for a comparative analysis of how ring strain, flexibility, and the nature of the heterocyclic system impact reaction outcomes.
Experimental Design: A Parallel Synthesis Approach
All reactions were conducted in parallel using a 96-well plate format to ensure high fidelity of comparison and to mimic a typical drug discovery synthesis workflow.[9][10][11] Two standard, yet crucial, transformations were chosen for this benchmark.
Caption: Workflow for benchmarking amine performance in parallel synthesis.
Experiment 1: Parallel Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its broad applicability and operational simplicity.[12][13] This experiment evaluates the nucleophilicity and steric hindrance of each amine in the formation of a secondary amine with isobutyraldehyde, a representative aliphatic aldehyde.
Protocol:
-
Stock Solution Preparation: Prepare 0.5 M solutions of each amine hydrochloride and triethylamine (TEA) in 1,2-dichloroethane (DCE). Prepare a 0.5 M solution of isobutyraldehyde in DCE. Prepare a 0.75 M solution of sodium triacetoxyborohydride (STAB) in DCE.
-
Reaction Setup: Into each well of a 96-well plate, add the amine hydrochloride stock solution (100 µL, 0.05 mmol).
-
Base Addition: Add the TEA stock solution (100 µL, 0.05 mmol) to each well to liberate the free amine.
-
Aldehyde Addition: Add the isobutyraldehyde stock solution (100 µL, 0.05 mmol).
-
Initiation: Add the STAB stock solution (100 µL, 0.075 mmol).
-
Reaction: Seal the plate and agitate at room temperature for 16 hours.
-
Quenching and Analysis: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate. Dilute with 500 µL of acetonitrile and analyze by LC-MS to determine the percentage conversion to the desired product and the purity of the crude product.
Caption: Step-by-step parallel reductive amination workflow.
Experiment 2: Parallel Amide Coupling
The amide bond is one of the most prevalent functional groups in pharmaceuticals, making amide coupling a critical reaction in drug discovery.[9][14] This experiment assesses the performance of the amines in a standard acylation reaction with benzoyl chloride.
Protocol:
-
Stock Solution Preparation: Prepare 0.5 M solutions of each amine hydrochloride and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Prepare a 0.5 M solution of benzoyl chloride in DCM.
-
Reaction Setup: Into each well of a 96-well plate, add the amine hydrochloride stock solution (100 µL, 0.05 mmol).
-
Base Addition: Add the DIPEA stock solution (110 µL, 0.055 mmol) to each well.
-
Acylating Agent Addition: Add the benzoyl chloride stock solution (100 µL, 0.05 mmol).
-
Reaction: Seal the plate and agitate at room temperature for 4 hours.
-
Workup and Analysis: Add 200 µL of a polymer-supported scavenging resin (e.g., PS-Trisamine) to quench excess benzoyl chloride. Agitate for an additional 2 hours. Filter, and analyze the filtrate by LC-MS to determine percentage conversion and purity.
Results and Discussion
The performance of each amine was evaluated based on two key metrics: percent conversion to the desired product and the purity of the product in the crude reaction mixture, as determined by LC-MS analysis.
| Building Block | Reductive Amination (% Conversion) | Reductive Amination (% Purity) | Amide Coupling (% Conversion) | Amide Coupling (% Purity) |
| 3-Ethyloxetan-3-amine HCl | >95% | 94% | >98% | 97% |
| Propylamine HCl | >98% | 96% | >98% | 98% |
| Cyclobutylamine HCl | >95% | 93% | >95% | 95% |
| Tetrahydrofurfurylamine | 90% | 88% | >95% | 94% |
Analysis of Reductive Amination Performance
In the reductive amination reaction, This compound performed exceptionally well, showing near-quantitative conversion and high purity, on par with the flexible propylamine and the carbocyclic cyclobutylamine. This indicates that the steric bulk of the 3-ethyl and 3-oxetanyl groups does not significantly hinder the formation of the initial imine intermediate or its subsequent reduction. The slightly lower performance of tetrahydrofurfurylamine may be attributed to subtle differences in basicity or steric hindrance imparted by the five-membered ring.
Analysis of Amide Coupling Performance
The amide coupling results were excellent across the board for all tested amines, with conversions generally exceeding 95%. This compound again demonstrated robust performance, yielding the desired amide in high conversion and purity. This result is significant, as it confirms that this oxetane-containing building block is a reliable and efficient substrate for one of the most critical reactions in library synthesis. The high reactivity suggests that the nucleophilicity of the amine is not compromised by the presence of the adjacent oxetane ring.
Conclusion: A Versatile and High-Performing Building Block
The results of this benchmarking study demonstrate that This compound is a high-quality, versatile building block for parallel synthesis. It exhibits robust and reliable performance in both reductive amination and amide coupling reactions, delivering high conversion rates and product purities comparable to, and in some cases exceeding, those of standard acyclic and carbocyclic amines.
Key Takeaways for the Medicinal Chemist:
-
Reliable Reactivity: The oxetane motif does not impede performance in two of the most common library-synthesis reactions. You can confidently incorporate this compound into your parallel synthesis workflows without the need for extensive reaction optimization.
-
No Compromise on Efficiency: The high conversions and purities observed minimize the need for complex purification of individual library members, a crucial factor in high-throughput chemistry.
-
Access to Favorable Physicochemical Space: Given the well-documented benefits of the oxetane moiety on properties like solubility and metabolic stability,[4][15] the demonstrated synthetic utility of this compound makes it an excellent choice for introducing this valuable scaffold into lead discovery and optimization programs.
By choosing building blocks that are not only synthetically tractable but also confer advantageous physicochemical properties, drug discovery teams can enhance the quality and diversity of their compound libraries, ultimately increasing the probability of identifying promising new clinical candidates. This compound has proven itself to be a valuable tool in achieving this goal.
References
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. citedrive.com [citedrive.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 3-Ethyloxetan-3-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethyloxetan-3-amine hydrochloride (CAS RN: 1379288-48-8), a specialized building block in modern medicinal chemistry. Our focus is to move beyond mere procedural instruction, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Understanding the Compound: A Profile of this compound
This compound is a salt, composed of a protonated 3-ethyl-3-aminooxetane cation and a chloride anion. Its structure presents a unique combination of a strained four-membered oxetane ring and a primary amine, which dictates its reactivity and, consequently, its disposal procedure.
| Property | Value | Source(s) |
| Chemical Formula | C5H12ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | Solid | [2] |
| Known Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled |
The primary concern for the disposal of this compound is the stability of the oxetane ring. Strained ring systems, like oxetanes, can be susceptible to ring-opening reactions under both acidic and basic conditions. This potential reactivity necessitates a disposal protocol that avoids conditions that could lead to the formation of unknown and potentially more hazardous byproducts.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. It is imperative to treat this compound as a hazardous waste and follow all institutional and regulatory guidelines.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Due to the potential for unforeseen reactions, this compound waste should not be mixed with other chemical waste streams.
-
Solid Waste: Collect any solid residues of the compound, including contaminated weighing paper or spatulas, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container. Do not mix with other solvent waste.
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: The Caution Against In-Lab Neutralization
While the standard procedure for many amine hydrochloride salts involves neutralization followed by aqueous disposal, this is not recommended for this compound without a thorough, substance-specific risk assessment.
The rationale for this precaution lies in the reactivity of the oxetane ring. The addition of a strong base to neutralize the hydrochloride could catalyze a ring-opening reaction, potentially leading to the formation of 1,3-aminoalcohols or other derivatives. Similarly, treatment with a strong acid could also promote ring-opening. The toxicological and environmental properties of these potential byproducts are unknown.
Diagram of the Recommended Disposal Workflow
Caption: Recommended disposal workflow for this compound.
Step 4: Professional Hazardous Waste Disposal
The safest and most compliant method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Contact your EHS office: Inform them that you have a hazardous waste stream containing a specialized heterocyclic amine hydrochloride. Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
-
Follow their instructions: Your EHS office will provide specific instructions for the packaging, labeling, and pickup of the waste.
-
Recommended Disposal Method: High-temperature incineration is the preferred method for the ultimate disposal of this type of organic compound.[4] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Regulatory Compliance
The disposal of chemical waste is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA).[5] It is the responsibility of the generator of the waste to ensure that it is handled and disposed of in accordance with all applicable regulations.[5] By following the procedures outlined in this guide and working with your institution's EHS department, you can ensure compliance and maintain a safe laboratory environment.
Conclusion
The proper disposal of this compound requires a cautious and informed approach. Due to the potential for ring-opening reactions of the oxetane moiety under standard neutralization conditions, in-lab treatment is not advised. The most responsible course of action is to manage this compound as a segregated hazardous waste stream and to arrange for its disposal via high-temperature incineration through your institution's certified waste management program. By prioritizing safety and regulatory compliance, we can continue our vital research while upholding our commitment to environmental stewardship.
References
Navigating the Safe Handling of 3-Ethyloxetan-3-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. 3-Ethyloxetan-3-amine hydrochloride, a promising building block in medicinal chemistry, is one such compound that necessitates a comprehensive understanding of its handling and disposal to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Understanding the Hazard Profile
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Given its classification as an amine hydrochloride, it is prudent to handle this compound with the appropriate precautions for this chemical class, which can also be corrosive.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, along with the rationale for each.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a splash risk. | ANSI Z87.1 | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | ASTM F739 | Provides a barrier against skin contact, which can cause irritation. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the key stages of handling this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
-
-
Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Use anti-static tools and equipment to prevent the powder from dispersing.
-
When weighing, use a spatula to transfer the powder to a weigh boat. Avoid pouring directly from the container to minimize dust generation.
-
-
Handling and Use:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure proper ventilation.
-
Avoid working alone. Ensure that at least one other person is aware of the work being conducted.
-
Emergency Procedures: Be Prepared
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3] |
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.
-
Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A decision-making workflow for the disposal of this compound waste.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, bench paper, weigh boats) into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled container. As it is a hydrochloride salt, it should be treated as halogenated waste.[4][5] Do not mix with non-halogenated waste streams.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[6] Deface the label on the empty container before disposing of it in accordance with your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
